Moxidectin exhibits dose-proportional pharmacokinetics and is characterized by a large volume of distribution and a prolonged elimination half-life, which underpins its long-acting efficacy in treating parasitic infections like onchocerciasis and strongyloidiasis. [1]
| Parameter | Healthy Adults / Reference | O. volvulus-Infected Adults | S. stercoralis-Infected Adults |
|---|---|---|---|
| Tmax | ~ 4 hours [1] | ~ 4 hours [1] | Delayed absorption with lag-time [2] |
| Terminal Half-life (t1/2) | 20 - 48 days [2] | 17.7 - 23.3 days [1] | High clearance reported [2] |
| Volume of Distribution (Vd/F) | ~3000 L (Reference) [2] | Information Specific to Infected Population Not Provided in Sources | Information Specific to Infected Population Not Provided in Sources |
| Clearance (CL/F) | 3.5 L/hour [3] | Information Specific to Infected Population Not Provided in Sources | 4.47 L/h (for 70 kg individual) [2] |
| Dose Proportionality | Yes (AUC and Cmax) [1] | Yes (AUC and Cmax) [1] | Model-based simulations conducted [2] |
Note: The volume of distribution (Vd/F) and clearance (CL/F) are reported as "apparent" parameters (denoted by /F) as they are calculated following oral administration.
To ensure reproducibility and provide methodological context for the pharmacokinetic data, here are the experimental protocols from pivotal clinical studies.
This study characterized population pharmacokinetics using a nonlinear mixed-effects modeling approach. [2]
This study employed a traditional non-compartmental analysis to establish fundamental PK parameters. [1]
The distinctive pharmacokinetic profile of this compound can be visualized as a process flow, highlighting the factors influencing its distribution and persistence.
Moxidectin is a second-generation macrocyclic lactone of the milbemycin class that has gained importance in antiparasitic therapy, particularly since its 2018 FDA approval for the treatment of onchocerciasis (river blindness) in patients aged 12 years and older. This semisynthetic methoxine derivative of nemadectin is characterized by its broad-spectrum activity against both endo- and ectoparasites, with demonstrated efficacy against nematodes, insects, and acari. The chemical structure of this compound differs from other macrocyclic lactones through the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25, and a unique methoxime moiety at carbon 23. These structural modifications contribute to its distinct pharmacokinetic properties, including enhanced lipophilicity (log P = 5.4) compared to ivermectin (log P = 4.3), which promotes a larger volume of distribution and longer elimination half-life. [1] [2]
The clinical significance of this compound has increased in the context of growing concerns about resistance to ivermectin, which has been the mainstay of mass drug administration programs for onchocerciasis for decades. Clinical studies have demonstrated this compound's superiority over ivermectin in terms of the extent and duration of reduction of skin microfilariae density, suggesting its potential to accelerate progress toward elimination of onchocerciasis transmission in endemic areas. The molecular mechanism of action involves selective binding to the parasite's GABA-A and glutamate-gated chloride ion channels, which are essential for neuromuscular function in invertebrates. This binding results in increased membrane permeability to chloride ions, leading to flaccid paralysis of the parasite. Notably, this compound is a poor substrate for P-glycoprotein, which may contribute to its enhanced absorption and reduced excretion compared to other macrocyclic lactones. [1] [2]
The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with the CYP3A family playing a predominant role. Studies have identified several enzymatic modifications in humans and nematodes, with the major metabolic transformations occurring through C29-30 and C14-mono-hydroxymethyl reactions, predominantly catalyzed by cytochrome CYP3A and CYP2B isoforms. Additional metabolites formed include O-demethyl-dihydroxy derivatives, though these represent minor pathways. Importantly, the majority of this compound residue found in tissues remains as the unchanged parent compound, indicating that metabolism constitutes a relatively minor elimination pathway compared to direct excretion. This limited metabolism contributes to the extended half-life and prolonged anthelmintic activity observed in clinical settings. The metabolic stability of this compound is further enhanced by its poor affinity for P-glycoprotein efflux transporters, which typically facilitate the elimination of xenobiotics from systemic circulation. [1]
Table: this compound Metabolism Across Different Species
| Species | Key Metabolic Enzymes | Major Metabolites | Experimental System |
|---|---|---|---|
| Human | CYP3A, CYP2B | C29-30-mono-hydroxyl, C14-mono-hydroxyl, O-demethyl-dihydroxy | Liver microsomes, clinical samples |
| Cattle | CYP3A28, CYP3A38 | Not fully characterized | Liver microsomes, in vivo studies |
| Haemonchus contortus | Cytochrome P450 (unspecified) | Single metabolite (unidentified) | Adult worm homogenates |
| Mouse | CYP3A, CYP2B | Similar to human metabolites | Plasma samples, in vitro models |
Research across species reveals both conserved and divergent metabolic pathways for this compound. In cattle, which represent an important veterinary application, CYP3A isoforms (specifically CYP3A28 and CYP3A38) have been identified as playing significant roles in this compound metabolism. A notable finding comes from studies in the parasitic nematode Haemonchus contortus, where incubation of the susceptible isolate with [14C] this compound resulted in the production of a single metabolite that was inhibited by carbon monoxide, confirming the involvement of cytochrome P450 systems in nematode metabolism of this compound. Importantly, this metabolite did not match those previously described in vertebrates, suggesting species-specific metabolic pathways that may have implications for drug selectivity and potential resistance mechanisms. This interspecies variation underscores the importance of careful extrapolation when translating metabolic data between veterinary and human applications. [3] [4]
Table: Pharmacokinetic Parameters of this compound in Humans
| Parameter | 2 mg Dose | 4 mg Dose | 8 mg Dose | Notes |
|---|---|---|---|---|
| AUC0-∞ (days*ng/mL) | 26.7-31.7 | 39.1-60.0 | 99.5-129.0 | Dose-proportional increase |
| Cmax (ng/mL) | 16.2-17.3 | 33.4-35.0 | 55.7-74.4 | Peak concentration 4 hours post-dose |
| Tmax (hours) | 4 | 4 | 4 | Consistent across doses |
| Terminal Half-life (days) | 20.6 | 17.7 | 23.3 | Mean values |
| Apparent Clearance (L/hour) | 3.5 | 3.5 | 3.5 | Consistent across doses |
This compound demonstrates favorable pharmacokinetic properties for antiparasitic therapy, characterized by dose-proportional exposure, rapid absorption, and an extended elimination half-life. Following oral administration in patients with Onchocerca volvulus infection, maximum plasma concentrations are achieved approximately 4 hours after dosing, indicating relatively rapid absorption. The area under the curve (AUC) and maximum concentration (Cmax) values show dose-proportional increases across the 2 mg to 8 mg dose range, with no evidence of saturation kinetics within this range. The terminal half-life of approximately 20 days is significantly longer than that of ivermectin (approximately 3-5 days), contributing to this compound's sustained antiparasitic effect and potentially allowing for extended treatment intervals in mass drug administration programs. This prolonged half-life is attributed to this compound's high lipophilicity and extensive tissue distribution, particularly into adipose tissue, which serves as a reservoir for gradual release back into systemic circulation. [1] [2]
The extended half-life of this compound directly correlates with its prolonged suppression of microfilarial density observed in clinical trials. Pharmacodynamic studies have demonstrated that this compound maintains undetectable microfilarial levels in skin for significantly longer durations than ivermectin, which aligns with its pharmacokinetic profile. This relationship supports the potential for this compound to provide extended protection against onchocerciasis transmission in endemic areas. Importantly, pharmacokinetic parameters have been shown to be independent of infection severity, as measured by the density of onchocerciasis parasites in the skin, suggesting consistent drug exposure across patient populations with varying parasite burdens. The large volume of distribution (approximately 1.2 L/kg) contributes to extensive tissue penetration, potentially enhancing efficacy against tissue-dwelling parasites, while the low clearance rate ensures sustained therapeutic concentrations. [1] [2]
The development of robust bioanalytical methods is crucial for accurate quantification of this compound and its metabolites in biological matrices. A validated LC-MS/MS method has been established for the determination of this compound in human, monkey, and mouse plasma. This method utilizes an ACE C18 column (50 × 3.0 mm, 3 μm) with isocratic elution employing 0.1% acetic acid and methanol-acetonitrile (1:1, v/v) as the mobile phase. Quantification is achieved using MS/MS with an electrospray ionization source operating in negative multiple reaction monitoring (MRM) mode. The MRM precursor ion → product ion transitions are monitored at m/z 638.40 → 236.30 for this compound and m/z 871.50 → 565.35 for abamectin, which serves as the internal standard. This method demonstrates linear response over the concentration range of 0.1-1000 ng/mL in plasma with a correlation coefficient (r²) of 0.997 or better, with both within- and between-day precision (RSD) and accuracy within acceptable limits per FDA guidelines. [5]
The experimental workflow for this compound metabolism studies typically involves sample preparation through protein precipitation, followed by chromatographic separation and mass spectrometric detection. The high sensitivity and specificity of this LC-MS/MS method allow for reliable quantification of this compound in metabolic stability studies and pharmacokinetic investigations. The method has been successfully applied to in vitro metabolic stability assessments, enabling characterization of this compound's metabolic fate in different experimental systems. This bioanalytical approach provides the necessary foundation for understanding the drug's metabolic profile and for supporting clinical pharmacokinetic studies in various populations. [5]
Experimental workflow for this compound bioanalysis and metabolic assessment
In vitro approaches are essential for characterizing this compound metabolism and identifying the specific enzymes involved. Several experimental systems have been employed, including hepatic microsomes from various species, recombinant CYP450 enzymes, and homogenates of parasitic nematodes. These systems allow for controlled investigation of metabolic pathways and the contribution of specific CYP450 isoforms to this compound biotransformation. In hepatic microsome studies, incubation conditions typically involve phosphate buffer (pH 7.4), NADPH-generating system as a cofactor, and specific CYP450 inhibitors or antibodies to elucidate the roles of individual enzymes. Time- and protein-dependent metabolite formation is monitored to determine kinetic parameters and metabolic rates. [3] [4]
For parasitic nematodes, studies have utilized adult worm homogenates to investigate species-specific metabolism. In one such study with Haemonchus contortus, homogenates equivalent to 1g of nematodes were incubated with 5μg [14C] this compound at 37°C for 24 hours. Metabolites were separated by HPLC with radiodetection, and the role of cytochrome P450 was confirmed through carbon monoxide inhibition experiments. These in vitro systems provide valuable insights into potential resistance mechanisms, as enhanced metabolic capability in parasitic nematodes could contribute to reduced drug sensitivity. Furthermore, comparative studies across species help identify conserved versus species-specific metabolic pathways, informing drug development and resistance management strategies. [4]
The metabolic profile of this compound has important implications for its clinical use and potential drug-drug interactions. As CYP3A4 is the primary enzyme responsible for this compound metabolism in humans, co-administration with strong inhibitors of this enzyme (e.g., ketoconazole, ritonavir, clarithromycin) may potentially increase systemic exposure to this compound. Conversely, inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) could potentially reduce this compound concentrations, though the clinical significance of these interactions requires further investigation due to this compound's complex pharmacokinetics and extensive tissue distribution. Importantly, in contrast to ivermectin, this compound is a poor substrate for P-glycoprotein, which may reduce its susceptibility to drug interactions mediated by this efflux transporter and potentially contribute to its enhanced absorption and prolonged tissue retention. [1] [6]
The long elimination half-life of this compound (approximately 20 days) presents both advantages and considerations for clinical use. From a therapeutic perspective, this extended half-life supports sustained antiparasitic activity and potentially longer treatment intervals, which could be beneficial in mass drug administration programs for neglected tropical diseases. However, this property also necessitates careful consideration in the event of adverse reactions, as drug persistence may prolong resolution of side effects. The favorable safety profile observed in clinical trials to date suggests that this compound is generally well-tolerated, with adverse events primarily related to inflammatory responses to dying parasites (Mazzotti reactions) similar to those seen with ivermectin, though sometimes more frequent due to this compound's enhanced microfilaricidal activity. [1] [2]
Despite advances in understanding this compound metabolism, several research gaps remain. The specific CYP450 isoforms involved in human metabolism have not been fully characterized, particularly the relative contributions of CYP3A4 versus CYP3A5 and CYP2B6. Additionally, the potential for genetic polymorphisms in these enzymes to influence this compound pharmacokinetics and treatment response warrants investigation, as such variability could impact drug efficacy and safety across diverse populations. Further research is needed to fully characterize the structures and potential activity of this compound metabolites, as current knowledge is limited regarding whether these metabolites contribute to therapeutic or toxic effects. [1] [7]
Future research directions should include comprehensive metabolite identification using advanced analytical techniques, such as high-resolution mass spectrometry, to fully elucidate metabolic pathways. Pharmacogenomic studies could help identify genetic factors influencing this compound metabolism and response, potentially guiding personalized treatment approaches. Additionally, further investigation of metabolism-based resistance mechanisms in parasitic nematodes is crucial for understanding and mitigating potential resistance development. As this compound represents an important alternative in the context of increasing ivermectin resistance, understanding the comparative metabolism of these two macrocyclic lactones may provide insights for optimizing treatment strategies and developing next-generation anthelmintic agents. [8] [7]
| Parameter | Ivermectin | Moxidectin | Context & Significance |
|---|---|---|---|
| In Vivo Neurotoxicity (LD₅₀ in P-gp deficient mice) | 0.46 µmol/kg [1] | 2.3 µmol/kg [1] | Demonstrates this compound is less toxic in vivo, even with impaired blood-brain barrier [1]. |
| Brain-to-Plasma Concentration Ratio | Higher [1] | Lower [1] | This compound enters the brain more slowly, contributing to its safer profile [1]. |
| Toxic Brain Concentration | ~210-270 pmol/g [1] | ~740-1380 pmol/g [1] | Higher this compound brain concentrations are required to produce toxicity [1]. |
| Max. Potentiation of GABA Response (on α1β2γ2 receptors) | 413.7 ± 66.1% [1] | 257.4 ± 40.6% [1] | Ivermectin is a more potent allosteric activator of this specific GABA receptor subtype [1]. |
| Hill Coefficient (on α1β2γ2 receptors) | 1.52 ± 0.45 [1] | 0.34 ± 0.56 [1] | Suggests differences in cooperative binding; ivermectin shows positive cooperativity [1]. |
| Effect on Native Tonic GABA Currents | Not specifically studied in search results | Potentiates in a dose-dependent manner [2] [3] | This compound selectively enhances extrasynaptic GABA receptors, which mediate tonic inhibition [2]. |
| Effect on Native Phasic GABA Currents | Not specifically studied in search results | No effect [2] [3] | This compound does not affect synaptic GABAergic transmission [2]. |
The divergent safety profiles stem from two key factors: differential brain penetration and distinct receptor-level actions.
The following diagram illustrates the key mechanisms that account for the differences in neurotoxicity between ivermectin and this compound.
The diagram shows two primary mechanisms for differing neurotoxicity. First, P-glycoprotein (P-gp) interaction at the blood-brain barrier restricts brain penetration; this compound is a less efficient P-gp substrate and enters the brain more slowly than ivermectin [1]. Second, GABA-A receptor effects differ; this compound selectively enhances tonic GABA currents in hippocampal neurons without affecting phasic currents [2] [3], while ivermectin causes greater potentiation of GABA-induced responses on specific receptor subtypes like α1β2γ2 [1].
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.
The table below summarizes key quantitative findings on moxidectin concentrations in various tissues from two pivotal animal studies.
| Species | Tissue | Key Findings on Concentration & Depletion | Study Details |
|---|
| Sheep [1] | Fat (Adipose) | Highest concentrations at all time points; indicates it is a target tissue. | Dose: 0.2 mg/kg s.c. Analytical Method: HPLC with fluorescence detection | | | Liver | Intermediate concentrations. | | | | Muscle | Lowest concentrations throughout the study period. | | | | Injection Site | Low residual concentrations, indicating adequate absorption. | | | Cattle [2] | Abomasal Mucosa | Concentrations higher than in plasma. | Dose: 0.2 mg/kg s.c. Analytical Method: HPLC with fluorescence detection | | | Intestinal Mucosa | Concentrations higher than in plasma; high correlation with plasma concentrations. | | | | Skin | Concentrations higher than in plasma; higher in dermis than hypodermis. | | | | Bile & Faeces | Large concentrations excreted; Mean Residence Time (MRT) in bile was 11.3 days. | |
The following methodologies are derived from the cited studies and can serve as a reference for protocol design.
1. Animal Dosing and Sample Collection (Sheep Study) [1]
2. Sample Analysis via HPLC (Sheep & Cattle Studies) [1] [2]
The tissue distribution pattern of this compound is directly influenced by its fundamental physicochemical properties [3]:
The following diagram illustrates the general experimental workflow for determining this compound's tissue residue profile, as described in the studies.
Experimental workflow for this compound tissue residue analysis
Moxidectin is a semi-synthetic methoxime derivative of nemadectin, a compound produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus [1] [2]. It belongs to the milbemycin class of macrocyclic lactones.
The following diagram illustrates the mechanism of action of this compound and its key pharmacokinetic differentiator.
This compound paralyzes parasites by activating chloride channels and is less efficiently removed by P-gp pumps.
This compound's high lipophilicity leads to broad tissue distribution, particularly in fat, which acts as a reservoir, contributing to its long elimination half-life and sustained antiparasitic activity [1].
The table below compares the pharmacokinetic parameters of this compound and ivermectin after oral administration in horses, highlighting this compound's superior persistence [1].
| Pharmacokinetic Parameter | Ivermectin (0.2 mg/kg) | This compound (0.4 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 44.0 (± 23.1) | 70.4 (± 10.7) |
| Tmax (day) | 0.38 (± 0.24) | 0.37 (± 0.19) |
| Half-Life (day) | 4.25 (± 0.29) | 23.11 (± 11.0) |
| AUC (μg·day/mL) | 132.7 (± 47.3) | 363.6 (± 66.0) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area Under the Curve, a measure of total drug exposure.
This favorable profile translates into a longer egg reappearance period in treated animals, allowing for fewer treatments per year and reduced selection pressure for anthelmintic resistance [1].
For drug development and pharmacokinetic studies, robust and sensitive analytical methods are essential. Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been established as a reliable technique for quantifying this compound in biological samples [5].
A validated method for determining this compound in rat plasma used the following protocol [5]:
This method was validated over a linear range of 1.00–200 ng/mL, with a lower limit of quantification (LLOQ) of 1.00 ng/mL. It demonstrated excellent accuracy (100.1–103.6%) and precision (RSD <15%), making it suitable for sensitive pharmacokinetic studies [5].
Moxidectin is a potent semi-synthetic macrocyclic lactone anthelmintic used in veterinary medicine and with promising potential for human use against parasitic infections like onchocerciasis (river blindness) [1] [2]. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue monitoring in food-producing animals, and ensuring drug safety and efficacy.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a well-established and highly sensitive technique for quantifying this compound. This application note details a validated multiresidue method for determining this compound and related avermectins in tissues and plasma, which is reliable, sensitive, and reproducible [3] [4].
The core principle involves extracting this compound from the sample matrix, followed by a cleanup step to remove interfering substances. The purified extract is then derivatized to form a highly fluorescent compound, enabling sensitive detection using an HPLC-FLD system. The derivatization reaction typically uses trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI) to introduce a fluorescent moiety to the this compound molecule [3] [4] [1].
The following workflow outlines the major steps for sample preparation in both tissue and plasma analyses:
3.1. Materials and Reagents
3.2. Equipment
3.3. Detailed Procedure
Step 1: Sample Preparation
Step 2: Sample Cleanup (for tissue)
Step 3: Derivatization
Step 4: HPLC-FLD Analysis
The following table summarizes key validation parameters for the HPLC-FLD method as reported in the literature for different matrices.
| Validation Parameter | Bovine Liver [3] | Cattle Plasma [4] | Human Plasma [1] |
|---|---|---|---|
| Linear Range | Not Specified | 0.1 - 10 ng/mL | 0.2 - 50 ng/mL |
| Limit of Quantification (LOQ) | Below EU MRL | 0.1 ng/mL | 0.2 ng/mL |
| Mean Recovery | 77.5% - 90.8% | > 75% | 89.5% - 101.8% |
| Precision (RSD) | 2.7% - 7.7% | < 7% (e.g., 6.95% at LOQ) | < 10% |
While HPLC-FLD is highly sensitive, modern methods increasingly use UHPLC-MS/MS, offering advantages of simpler sample preparation, higher specificity, and no need for derivatization [5] [6]. A typical QuEChERS-based sample preparation workflow for tissue analysis is outlined below.
The HPLC-FLD method provides a robust, sensitive, and reliable approach for quantifying this compound in various biological matrices. The protocol described here, utilizing derivatization with TFAA/NMI, has been successfully validated for application in pharmacokinetic studies and food residue monitoring. For laboratories equipped with mass spectrometers, UHPLC-MS/MS presents a powerful alternative that simplifies sample preparation and offers superior specificity [5] [6].
Moxidectin is a broad-spectrum anthelmintic belonging to the milbemycin class of macrocyclic lactones. It is extensively used in veterinary medicine and was approved for human treatment of onchocerciasis (river blindness) in 2018. The quantification of this compound in biological matrices is essential for pharmacokinetic studies, residue monitoring, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, selectivity, and ability to provide high-throughput analysis without the need for derivatization. These application notes consolidate optimized protocols for the precise and accurate quantification of this compound in plasma and various tissue matrices, supporting critical research and development activities.
This protocol, adapted from a 2024 study, details a robust method for determining this compound in rat plasma, which can be adapted for other animal species [1].
This protocol, based on a validated method for lamb tissues, employs a modified QuEChERS approach for efficient extraction and cleanup [2].
The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma and tissue samples, from preparation to data analysis:
The developed LC-MS/MS methods for this compound quantification have been rigorously validated according to accepted bioanalytical guidelines. Key validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters for this compound in Different Matrices
| Validation Parameter | Plasma (Rat) [1] | Tissue (Lamb) [2] |
|---|---|---|
| Linear Range | 1.00 – 200 ng/mL | 2.5 – 100 ng/g (Muscle, Liver, Kidney); 10 – 400 ng/g (Fat) |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ | 1.00 ng/mL | 2.5 ng/g (Muscle, Liver, Kidney); 10 ng/g (Fat) |
| Accuracy (% Nominal) | 100.1 – 103.6% | 85 – 115% |
| Precision (% RSD) | ≤ 7.2% (Intra-day); ≤ 6.4% (Inter-day) | ≤ 15% |
| Extraction Recovery | 94.1 – 98.0% | Not Specified |
| Matrix Effect | 91.2 – 96.2% | Not Specified |
Table 2: Stability of this compound in Rat Plasma Under Various Conditions [1]
| Stability Condition | Concentration Range (ng/mL) | Accuracy (% Nominal) | Precision (% RSD) |
|---|---|---|---|
| Short-Term (Ambient, 6h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |
| Freeze-Thaw (3 Cycles) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |
| Processed (40°C, 1h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |
| Processed (Ambient, 2h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |
| Reconstituted (5°C, 24h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |
The validation data demonstrates that the described methods are reliable for bioanalysis. Key findings include:
The validated LC-MS/MS methods have been successfully applied in various research contexts, providing critical data for drug development and food safety.
The following diagram summarizes the key signaling pathway through which this compound exerts its therapeutic and potential anticancer effects, as investigated in pharmacological research:
The LC-MS/MS protocols detailed herein provide validated, robust, and sensitive methods for the quantification of this compound in plasma and tissue matrices. The plasma method offers a rapid and simple sample preparation with a low sample volume requirement, making it ideal for intensive pharmacokinetic studies. The tissue method utilizes an efficient QuEChERS extraction that is versatile across multiple tissue types and crucial for residue depletion studies. The application of these methods has already yielded significant pharmacokinetic and safety data, supporting the continued development and safe use of this compound in both human and veterinary medicine.
Moxidectin (MOX) is a macrocyclic lactone anti-parasitic agent widely used in food-producing animals such as sheep and cattle. As a lipophilic compound, this compound tends to accumulate in adipose tissues and has an extended residence time in the organism compared to more hydrophilic antiparasitics like ivermectin. This persistence raises important food safety concerns, as residues above established Maximum Residue Limits (MRLs) may pose risks to human health. Regulatory MRLs for this compound and related compounds are typically set at part-per-billion (ppb) concentrations, necessitating highly sensitive and selective analytical methods for accurate monitoring and quantification. [1] [2]
The QuEChERS approach (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a versatile sample preparation methodology that addresses these challenges. Originally developed for pesticide residue analysis in fruits and vegetables, QuEChERS has proven equally applicable to the extraction of veterinary drug residues from complex biological matrices such as meat, liver, and dairy products. This application note describes a modified QuEChERS protocol coupled with UHPLC-MS/MS analysis for the determination of this compound residues in various lamb tissues (muscle, kidney, liver, and fat). The method provides a robust framework for monitoring this compound residues in compliance with international regulatory standards, supporting both food safety surveillance programs and pharmacokinetic studies. [3] [1] [2]
The following workflow diagram illustrates the complete QuEChERS sample preparation process for this compound residue analysis in animal tissues:
Sample Weighing: Precisely weigh 1-2 g of homogenized tissue sample (muscle, kidney, liver, or fat) into a 50 mL centrifuge tube. For lean tissues, add 2 mL of water to enhance extraction efficiency. [3] [2]
Solvent Addition: Add 10 mL of acetonitrile to the sample. Acetonitrile is selected as the extraction solvent due to its effectiveness in precipitating proteins while efficiently extracting this compound and other macrocyclic lactones from the tissue matrix. [3]
Initial Shaking: Securely cap the tube and shake vigorously for 1 minute to ensure complete homogenization of the sample with the solvent, facilitating the transfer of this compound residues from the tissue matrix to the acetonitrile phase. [3]
Salt Addition: Add a pre-measured salt mixture typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl). The MgSO₄ promotes water absorption and heat generation, enhancing analyte recovery, while NaCl improves the separation of organic and aqueous phases. [2]
Second Shaking and Centrifugation: Shake the tube vigorously for an additional minute, then centrifuge at 4000 rpm for 15 minutes. This step results in clear phase separation, with the acetonitrile layer (containing the target analytes) forming the upper phase. [3]
Aliquot Collection: Transfer a 1 mL aliquot of the supernatant (upper acetonitrile layer) to a 2 mL d-SPE cleanup tube containing a mixture of 150 mg magnesium sulfate and 50 mg C18 sorbent. Additional sorbents such as PSA may be included based on matrix complexity. [3] [2]
Cleanup Process: Shake the d-SPE tube vigorously for 1 minute to ensure complete interaction between the extract and the sorbents. The C18 sorbent effectively removes non-polar interferences (lipids, sterols), while PSA eliminates various polar matrix components such as organic acids and sugars. [3] [4]
Final Centrifugation: Centrifuge the d-SPE tube at 12000 rpm for 5 minutes to pellet the sorbent and any adsorbed matrix components. The resulting supernatant represents the purified extract ready for instrumental analysis. [3]
The analysis employs reversed-phase chromatography with a C18 stationary phase to achieve optimal separation of this compound from potential matrix interferences. The specific conditions have been optimized to provide excellent peak shape and chromatographic resolution while maintaining compatibility with mass spectrometric detection. [1] [2]
Table: UHPLC Operating Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 RRHD | 1.8 μm, 2.1 × 100 mm or equivalent |
| Mobile Phase A | 5 mM ammonium formate + 0.1% formic acid in water | Aqueous component |
| Mobile Phase B | Acetonitrile + 0.1% formic acid | Organic component |
| Gradient Program | Linear from 70% B to 97% B in 5 min, hold until 8 min | Optimized for this compound elution |
| Flow Rate | 0.40 mL/min | Balanced for resolution and speed |
| Column Temperature | 50°C | Enhances efficiency and reduces backpressure |
| Injection Volume | 5 μL | Compatible with MS detection sensitivity |
Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for accurate quantification of this compound at low ppb concentrations. The optimized MS conditions ensure reliable identification through characteristic precursor-to-product ion transitions. [1] [2]
Table: MRM Transitions and MS Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
|---|---|---|---|---|
| This compound | 640.4 | 498.3 (quantifier) | 15-25 | ESI+ |
| 640.4 | 528.3 (qualifier) | 10-20 | ESI+ |
Instrument Configuration:
The analytical method for this compound residue determination in lamb tissues has been rigorously validated according to international guidelines including Commission Decision 2002/657/EC and VICH GL49. The validation protocol comprehensively assessed method performance characteristics across all target matrices to ensure reliability for regulatory testing and residue depletion studies. [1] [2]
Table: Method Validation Parameters for this compound in Lamb Tissues
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-200 μg/kg | R² > 0.99 |
| Limit of Quantification (LOQ) | 5 ng/g | Signal-to-noise ≥ 10 |
| Limit of Detection (LOD) | 1.5 ng/g | Signal-to-noise ≥ 3 |
| Accuracy (Recovery %) | 88.7-108.1% | 70-120% |
| Intra-day Precision (RSD%) | 2.1-9.8% | ≤ 15% |
| Inter-day Precision (RSD%) | 3.5-12.3% | ≤ 20% |
| Matrix Effects | 85-115% | Minimal suppression/enhancement |
Specificity: The method demonstrates excellent specificity with no significant interference peaks observed at the retention time of this compound in blank tissue samples from multiple sources. The use of two MRM transitions per compound provides confirmation capabilities in compliance with identification criteria. [2]
Robustness: Deliberate variations in key method parameters (extraction time, mobile phase composition, column temperature) confirmed the method's reliability under normal operational fluctuations. The sample preparation procedure demonstrated consistent performance across different tissue types and sample batches. [2]
The validation data demonstrate that the modified QuEChERS approach provides excellent analytical performance for this compound residue determination across all examined tissue matrices. The recovery rates of 88.7-108.1% indicate efficient extraction with minimal analyte loss, while the precision values (RSD% < 15%) confirm high method reproducibility. The observed matrix effects ranging from 85-115% suggest that the d-SPE cleanup effectively removes the majority of co-extracted components that could potentially cause ionization suppression or enhancement in the MS detector. [2]
The application of this method to incurred tissue samples (samples containing residues from actual drug administration rather than spiked standards) demonstrated its suitability for real-world monitoring scenarios. The method successfully quantified this compound residues in muscle, liver, kidney, and fat tissues from treated lambs, with concentrations ranging from 5 to 200 μg/kg. This capability is particularly valuable for residue depletion studies that establish appropriate withdrawal periods for veterinary pharmaceutical products. [1] [2]
Compared to traditional approaches for macrocyclic lactone analysis that often require derivatization steps for fluorescence detection or time-consuming solid-phase extraction procedures, the QuEChERS methodology offers significant advantages. The elimination of derivatization simplifies the workflow, reduces analysis time, and minimizes potential sources of error. The d-SPE cleanup provides effective matrix removal while maintaining high throughput and reducing solvent consumption, contributing to both economic and environmental benefits. [2]
The versatility of the method across different tissue types (muscle, kidney, liver, and fat) using the same fundamental extraction and cleanup procedure enhances laboratory efficiency. This method harmonization allows laboratories to implement a unified approach for monitoring this compound residues in various sample types, reducing method development time and simplifying staff training requirements. [2]
The modified QuEChERS sample preparation method coupled with UHPLC-MS/MS analysis provides a robust, sensitive, and efficient solution for the determination of this compound residues in animal tissues. The method demonstrates excellent performance characteristics with quantification capabilities at low ppb levels, adequate to monitor compliance with established MRLs. The simplified workflow reduces analysis time and solvent consumption compared to traditional approaches while maintaining high standards of accuracy and precision. [1] [2]
This application note establishes that the QuEChERS methodology is fully applicable to the extraction of veterinary drug residues from complex biological matrices, extending its utility beyond the traditional application to pesticide residues in fruits and vegetables. The successful application to incurred tissue samples confirms the method's suitability for real-world surveillance programs, pharmacokinetic studies, and residue depletion investigations, contributing to the assurance of food safety and proper use of veterinary pharmaceuticals in food-producing animals. [3] [1] [2]
Cyathostomins, commonly known as small strongyles or "small red-worms," represent the most prevalent and clinically significant parasitic nematodes affecting equids worldwide. These parasites constitute a complex group of more than 50 species, with individual horses typically harboring mixed infections of 15-25 different species simultaneously. The clinical importance of cyathostomins stems from their unique biological characteristics, particularly their ability to become encysted within the intestinal wall, where they can persist for extended periods while evading conventional anthelmintic treatments. Among the most pathogenic manifestations of cyathostomin infection is larval cyathostominosis, a clinical syndrome characterized by massive synchronous emergence of encysted larvae from the intestinal mucosa, resulting in severe protein-losing enteropathy that carries a mortality rate of up to 50% despite intensive veterinary care. [1]
The life cycle of cyathostomins is direct, with infective third-stage larvae (L3) developing on pasture from eggs shed in feces. Upon ingestion by grazing horses, these L3 larvae exsheath in the intestinal lumen, penetrate the mucosa of the cecum and colon, and become encysted within the intestinal wall. A significant biological adaptation of these parasites is their capacity for hypobiotic arrest at the early third larval stage (EL3), with up to 90% of ingested larvae potentially entering this dormant state. These encysted larvae can remain within the intestinal wall for periods ranging from several months to over two years, effectively protected from most conventional anthelmintic compounds and serving as a persistent reservoir for future infection and clinical disease. [1]
This compound is a second-generation macrocyclic lactone (ML) belonging to the milbemycin class, distinguished chemically from ivermectin and other avermectins by the absence of a disaccharide moiety at carbon-13, the presence of a substituted olefinic side chain at carbon-25, and a unique methoxime moiety at carbon-23. This semi-synthetic compound is derived from LL F-2924α (nemadectin), a natural product of the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus, originally isolated from Australian sand samples. The distinct chemical structure of this compound confers unique pharmacological properties, including enhanced lipophilicity and a differential interaction with parasite physiology compared to first-generation macrocyclic lactones. [2] [3]
The principal mode of action of this compound, shared with other macrocyclic lactones, involves binding to ligand-gated chloride channels in parasite nerve and muscle cells, particularly gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels. This binding event increases membrane permeability to chloride ions, resulting in hyperpolarization of neuromuscular junctions, flaccid paralysis, and ultimately parasite death. However, this compound demonstrates a critical pharmacological distinction from ivermectin in its interaction with P-glycoproteins (P-gps), transmembrane transporter proteins that facilitate drug elimination from cells. This compound is a poor substrate for P-gps compared to ivermectin, resulting in reduced efflux from parasite cells and enhanced accumulation at target sites. This property may explain both the superior efficacy of this compound against encysted cyathostomin larvae and its ability to control some ivermectin-resistant nematode strains. [2] [3]
The pharmacokinetic properties of this compound in horses demonstrate significant advantages over other macrocyclic lactones, particularly regarding tissue distribution and persistence. After oral administration at the recommended dose of 0.4 mg/kg body weight, this compound exhibits a substantially longer elimination half-life (23.11 days) compared to ivermectin (4.25 days) at its standard dose of 0.2 mg/kg. This prolonged systemic exposure contributes to an extended egg reappearance period (ERP) following treatment and enhances larvicidal activity against developing and encysted stages of cyathostomins. The extensive tissue distribution of this compound, with highest concentrations accumulating in adipose tissue, creates a reservoir that gradually releases the compound back into systemic circulation, thereby sustaining therapeutic levels over an extended duration. [2]
Table 1: Comparative Pharmacokinetic Parameters of this compound and Ivermectin in Horses [2]
| Parameter | Ivermectin (0.2 mg/kg) | This compound (0.4 mg/kg) |
|---|---|---|
| Cmax (μg/mL) | 44.0 (± 23.1) | 70.4 (± 10.7) |
| Tmax (day) | 0.38 (± 0.24) | 0.37 (± 0.19) |
| T1/2 elim (day) | 4.25 (± 0.29) | 23.11 (± 11.0) |
| AUC 0-t (μg/day/mL) | 132.7 (± 47.3) | 363.6 (± 66.0) |
Table 2: Tissue Distribution of this compound in Horses After Oral Administration (0.4 mg/kg) [2]
| Tissue | Concentration of MOX (ppb) |
|---|---|
| Abdominal fat | 884 |
| Back fat | 664 |
| Liver | 184 |
| Kidney | 51 |
| Muscle | 21 |
This compound demonstrates superior efficacy against encysted cyathostomin larvae compared to other commercially available anthelmintics. Critical studies have quantified this larvicidal activity against different larval stages, revealing particularly strong activity against later larval stages. A randomized controlled trial investigating the larvicidal efficacies of this compound versus a five-day regimen of fenbendazole in horses harboring benzimidazole-resistant cyathostomin populations demonstrated that this compound provided 99.9% fecal egg count reduction and removed 99.8% of luminal stages. Most significantly, it exhibited 63.6% and 85.2% efficacy against encysted early third stage (EL3) and late third stage/fourth stage (LL3/L4) mucosal cyathostomins, respectively. In contrast, the five-day fenbendazole regimen achieved only 44.6% fecal egg count reduction and demonstrated substantially lower efficacy against encysted larvae (38.6% against EL3 and 71.2% against LL3/L4). [4]
The clinical relevance of this compound's larvicidal activity extends beyond these percentage efficacy figures. By significantly reducing the burden of encysted larvae, this compound treatment decreases the risk of larval cyathostominosis, particularly when administered strategically in late autumn or early winter in temperate climates. This timing targets the accumulation of hypobiotic larvae that would typically emerge synchronously in spring, potentially triggering the devastating clinical syndrome. Studies have confirmed that a single treatment with this compound in late fall resulted in significantly lower strongyle egg counts the following spring compared to ivermectin treatment, demonstrating its superior ability to suppress the "spring rise" in fecal egg output that contributes to pasture contamination. [5]
Beyond its exceptional activity against encysted cyathostomin larvae, this compound exhibits broad-spectrum efficacy against other clinically important equine parasites. Field studies involving pastured horses with mixed parasite infections have demonstrated that this compound at the standard dose of 0.4 mg/kg achieves greater than 95% efficacy against adult and larval stages of ascarids, large strongyles, and small strongyles, as well as against bots (Gasterophilus spp.). This comprehensive parasiticidal activity makes this compound a valuable foundation for strategic parasite control programs, particularly when combined with praziquantel to expand the spectrum of activity to include cestodes. [2] [3]
Table 3: Comparative Efficacy of this compound and Ivermectin Against Cyathostomins [5] [4] [6]
| Parameter | Ivermectin | This compound |
|---|---|---|
| Recommended dose | 0.2 mg/kg | 0.4 mg/kg |
| Efficacy against luminal adults | >99% | >99% |
| Efficacy against EL3 larvae | Little or no efficacy | 63.6% |
| Efficacy against LL3/L4 larvae | Little or no efficacy | 85.2% |
| Egg reappearance period (historical) | 8-10 weeks | 12-14 weeks |
| Egg reappearance period (current) | 4-5 weeks | 5-8 weeks |
The Faecal Egg Count Reduction Test (FECRT) represents the gold standard field method for evaluating anthelmintic efficacy and detecting emerging resistance. The following protocol outlines the standardized procedure for conducting FECRT to assess this compound efficacy against cyathostomins: [7]
Day 0 (Pre-treatment): Collect fresh fecal samples directly from the rectum or immediately after defecation from at least 6-10 horses per treatment group. For herd-level assessments, include a minimum of 10-15 animals if possible. Label samples clearly with animal identification and date. Perform quantitative fecal egg counts using validated methods such as Mini-FLOTAC with saturated sodium chloride solution (specific gravity 1.18). The recommended analytic sensitivity is 5 eggs per gram (EPG). Record individual counts for statistical analysis.
Day 14 (Post-treatment): Collect fecal samples following the same procedure as Day 0. Process samples using identical methodology by personnel blinded to treatment groups. Calculate percent fecal egg count reduction using the formula: FECR (%) = [1 - (arithmetic mean post-treatment EPG / arithmetic mean pre-treatment EPG)] × 100. Additionally, calculate reduction values with 95% confidence intervals using appropriate software such as the R package "eggCounts" or WAAVP-recommended methods.
Interpretation: According to World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines, efficacy is considered adequate when FECR is ≥95% and the lower 95% confidence limit is ≥90%. Values below these thresholds suggest reduced efficacy and possible resistance. For this compound specifically, efficacy should be evaluated at 14 days post-treatment due to its slower mechanism of action against encysted stages compared to other anthelmintics.
Post-mortem larval counting provides the most definitive assessment of this compound's efficacy against encysted cyathostomin larvae. This methodology requires euthanasia and necropsy of experimental animals, typically conducted 14-18 days after treatment to allow for clearance of luminal stages and evaluation of mucosal larvae. [4]
Necropsy Procedure: Euthanize horses following approved ethical guidelines and institutional protocols. Immediately collect the entire large intestine, separating the cecum and ventral colon. Weigh each organ separately and record weights. Prepare the intestinal walls by washing thoroughly with saline to remove luminal content.
Larval Recovery: For luminal worm counts, collect representative 1% aliquots of intestinal contents and preserve in formalin for subsequent counting and identification of adult worms and luminal larval stages under stereomicroscopy. For encysted larval counts, process measured proportions of the cecal and colonic walls (typically 10% of total surface area) using techniques such as mucosal digestion or compression with glass plates. The compression technique involves examining the mucosa between glass plates with transillumination to visualize and count encysted larvae.
Larval Staging and Identification: Recovered larvae should be differentiated according to developmental stage: early third-stage larvae (EL3), late third-stage larvae (LL3), and fourth-stage larvae (L4). Morphological identification requires specialized expertise and may be supplemented with molecular techniques such as ITS-2 rDNA metabarcoding for species-level differentiation of cyathostomin populations.
Diagram 1: Experimental workflow for evaluating this compound efficacy against cyathostomins, integrating both field-based (FECRT) and controlled post-mortem methodologies.
The egg reappearance period (ERP) represents the interval between anthelmintic treatment and the time when strongyle egg output in feces returns to a predetermined threshold, typically defined as the point when mean fecal egg count reduction falls below 90% of the efficacy demonstrated at 2 weeks post-treatment. The standardized protocol for ERP determination includes: [6]
The first confirmed cases of macrocyclic lactone resistance in cyathostomins were reported relatively recently, representing a significant development in equine parasitology. A 2023 study documented the first confirmed case of resistance to both ivermectin and this compound on a Thoroughbred stud farm in the United Kingdom, where yearlings displayed fecal egg count reductions of only 36.4-78.6% after ivermectin treatment and 72.6% after this compound treatment, both below the clinical efficacy threshold of 95%. Importantly, this resistant population was initially identified in yearlings imported from Ireland to the United States, highlighting how international horse movement can rapidly disseminate anthelmintic-resistant parasite populations globally. These findings confirm that macrocyclic lactone resistance has emerged in cyathostomins after decades of exclusive reliance on this drug class following widespread resistance to benzimidazoles and pyrimidines. [7]
Shortened egg reappearance periods (ERPs) have been identified as an early indicator of developing macrocyclic lactone resistance in cyathostomins. Contemporary studies report that the ERP for this compound has decreased from the historical 12-14 weeks to approximately 5-8 weeks in many populations, while ivermectin ERPs have shortened from 8-10 weeks to 4-5 weeks. Research investigating the species composition of cyathostomin populations contributing to these shortened ERPs has identified Cylicocyclus nassatus, Cylicostephanus longibursatus, and Cyathostomum catinatum as the predominant species responsible for early egg reappearance following treatment. Understanding these species-specific patterns may help elucidate the mechanisms underlying developing tolerance to macrocyclic lactones. [6]
Preserving the efficacy of this compound requires implementation of integrated parasite control strategies that reduce selection pressure for resistance while maintaining animal health. Key recommendations include: [2] [7] [1]
Strategic Treatment: Reserve this compound for specific indications where its larvicidal activity provides unique benefits, particularly for control of encysted larvae in late autumn or early winter in temperate climates. Avoid using this compound in routine rotational schemes without clear clinical indication.
Diagnostic-Driven Therapy: Base treatment decisions on fecal egg count monitoring rather than calendar-based schedules. Perform fecal egg counts every 8-10 weeks during the grazing season and treat only when egg counts exceed established thresholds (typically 200 EPG for adult horses, though lower thresholds may apply in specific management situations).
Pasture Management: Implement pasture hygiene practices including regular removal of feces (at least twice weekly), rotational grazing, and co-grazing with other species to reduce parasite challenge and dependence on anthelmintics.
Combination Therapy: Consider using registered combination products containing this compound and praziquantel to simultaneously control cestodes and nematodes while potentially delaying resistance development through multiple mechanisms of action.
The unique pharmacokinetic and pharmacodynamic properties of this compound support its strategic use in specific clinical situations within integrated parasite control programs. Based on current evidence, the following applications are recommended: [2] [5] [1]
Control of Encysted Larvae: Administer this compound in late autumn or early winter, after the first frost in temperate climates, to reduce the burden of hypobiotic larvae that accumulate during the grazing season. This single strategic treatment can significantly decrease the risk of larval cyathostominosis the following spring.
Animals with High Parasite Burden: Use this compound as the treatment of choice for horses with suspected heavy cyathostomin infections or those presenting with clinical signs consistent with larval cyathostominosis, leveraging its superior efficacy against mucosal larval stages.
Situations Requiring Prolonged Suppression: Employ this compound in management situations where extended suppression of egg reappearance is desirable, such as when pasturing naïve adults or yearlings on contaminated pastures, or when fecal monitoring is impractical.
Proper administration of this compound is essential to ensure optimal efficacy and safety. The following protocol details correct treatment procedures: [2] [3]
Dosing: Administer this compound orally at the recommended dose of 0.4 mg/kg body weight (equivalent to 0.18 mg/lb) using the commercially available 2% gel formulation. Accurately estimate body weight using a weight tape or scale to avoid underdosing, which may contribute to resistance development.
Administration Technique: Ensure the horse has an empty mouth immediately before administration. Place the gel in the back of the mouth, over the base of the tongue, using the provided syringe applicator. Confirm that the entire dose has been swallowed before releasing the animal.
Post-Treatment Monitoring: Conduct fecal egg counts at 14 days post-treatment to verify efficacy. Monitor horses for any adverse effects, although this compound has an excellent safety profile in horses, including those with P-glycoprotein deficiencies that would predispose them to ivermectin toxicity.
Diagram 2: this compound's mechanism of action from administration to therapeutic outcome, highlighting the relationship between its pharmacokinetic properties and pharmacodynamic effects against different parasitic stages.
This compound remains the most effective single-dose anthelmintic for control of encysted cyathostomin larvae in horses, with documented efficacy of 63.6% against early third-stage larvae (EL3) and 85.2% against late third-stage and fourth-stage larvae (LL3/L4). Its unique pharmacological properties, including high lipophilicity, prolonged half-life, and poor susceptibility to P-glycoprotein-mediated efflux, contribute to this superior larvicidal activity compared to other commercially available anthelmintics. However, the recent emergence of confirmed macrocyclic lactone resistance in cyathostomin populations highlights the urgent need for more sustainable approaches to parasite control. [4] [7]
Future research should focus on elucidating the precise mechanisms underlying this compound's activity against encysted larvae and the development of resistance. Priorities include validating molecular markers for resistance detection, optimizing combination therapies to preserve efficacy, and developing non-chemical control strategies to reduce dependence on anthelmintics. Researchers and veterinarians must collaborate to implement integrated parasite control programs that utilize this compound strategically rather than prophylactically, preserving its unique larvicidal properties for situations where they provide the greatest clinical benefit while minimizing selection pressure for resistance. [2] [6]
Onchocerciasis, commonly known as river blindness, is a neglected tropical disease (NTD) caused by the parasitic worm Onchocerca volvulus and transmitted through the bites of infected blackflies of the genus Simulium [1]. The disease remains a significant public health challenge primarily in sub-Saharan Africa, where more than 99% of infected people reside, with smaller endemic foci in Yemen and parts of Latin America [1] [2]. The pathological manifestations of onchocerciasis result from the host's inflammatory response to dying microfilariae (immature worms), which migrate through the skin and eyes, causing intense itching, disfiguring skin conditions, visual impairment, and permanent blindness [1] [3]. The socioeconomic burden of the disease is substantial, particularly in rural agricultural communities near rapidly flowing rivers where blackflies breed [3].
The current treatment landscape for onchocerciasis control has relied primarily on mass drug administration (MDA) of ivermectin (Mectizan), donated by Merck, with at least annual treatment recommended for 10-15 years [1]. While this strategy has successfully reduced morbidity and eliminated transmission in several foci, challenges remain in achieving elimination goals across all endemic regions [2]. Moxidectin, approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of onchocerciasis in patients aged 12 years and older, represents a promising therapeutic alternative with potential advantages over ivermectin due to its longer half-life and more sustained reduction of skin microfilarial density [4] [5]. In February 2025, the FDA expanded the indication to include pediatric patients aged 4 years to less than 12 years who weigh at least 13 kg [5].
This compound is a macrocyclic lactone of the milbemycin class, a semisynthetic compound derived from the fermentation products of the actinomycete Streptomyces cyanogriseus [3]. Unlike ivermectin, which belongs to the avermectin class, this compound exhibits greater lipophilicity (log P = 5.4) compared to ivermectin (log P = 4.3), contributing to its larger volume of distribution, enhanced tissue penetration, and prolonged half-life [3]. The molecular mechanism of action of this compound against O. volvulus involves binding to glutamate-gated chloride channels in nematode nerve and muscle cells, leading to increased membrane permeability to chloride ions, hyperpolarization of cells, and paralysis and death of the parasite [3].
This compound exerts both microfilaricidal (killing microfilariae) and embryostatic (temporary inhibition of microfilarial release from female worms) effects on O. volvulus [3]. The drug's extended terminal half-life (approximately 20-23 days) compared to ivermectin enables a more sustained suppression of skin microfilarial density, potentially leading to longer intervals between treatments and accelerated interruption of transmission in MDA programs [3] [5]. The concentration-dependent efficacy against microfilariae, combined with its favorable safety profile, positions this compound as a valuable therapeutic option for onchocerciasis control and elimination campaigns [3].
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and O. volvulus-infected individuals through single-ascending-dose studies [3]. Following oral administration, this compound is absorbed relatively slowly, with maximum plasma concentrations (C~max~) typically achieved approximately 4 hours post-dosing [3]. The systemic exposure, measured by area under the concentration-time curve (AUC), and C~max~ values demonstrate dose proportionality across the therapeutic dose range of 2-8 mg [3]. The volume of distribution is substantial, reflecting the drug's high lipophilicity and extensive tissue distribution, particularly uptake into adipose tissue [3].
Table 1: Pharmacokinetic Parameters of this compound Following Single-Dose Administration
| Parameter | 2 mg Dose | 4 mg Dose | 8 mg Dose | Comments |
|---|---|---|---|---|
| C~max~ (ng/mL) | 16.2-17.3 | 33.4-35.0 | 55.7-74.4 | Dose-proportional |
| T~max~ (h) | 4 | 4 | 4 | Consistent across doses |
| AUC~0-∞~ (days*ng/mL) | 26.7-31.7 | 39.1-60.0 | 99.5-129.0 | Dose-proportional |
| Terminal t~½~ (days) | 20.6 | 17.7 | 23.3 | Prolonged half-life |
| V~d~/F (L) | Large | Large | Large | Extensive tissue distribution |
This compound undergoes limited hepatic metabolism, primarily via cytochrome P450-mediated pathways, and is excreted predominantly in feces as unchanged drug [3]. The terminal elimination half-life ranges from 17.7 to 23.3 days across the 2-8 mg dose range, significantly longer than that of ivermectin, contributing to this compound's prolonged antimicrofilarial activity [3]. Pharmacokinetic studies have demonstrated no significant relationship between infection severity (as measured by microfilarial density) and this compound exposure parameters (AUC and C~max~), supporting consistent dosing across patient populations with varying infection intensities [3].
In lactating women, this compound is excreted in breast milk with a milk-to-plasma ratio (AUC~milk~/AUC~plasma~) of approximately 1.77 [4]. The estimated total infant dose via breastfeeding represents about 0.7% of the maternal dose, with concentrations declining rapidly and falling below safety thresholds within two days post-dosing [4]. Quantitative clinical pharmacology approaches, including population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, have supported the development of dosing recommendations for breastfeeding women participating in MDA programs [4].
The efficacy and safety of this compound for the treatment of onchocerciasis were established in a randomized, double-blind, active-controlled phase 3 trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo [5]. The study enrolled 1,472 participants aged 12 years and older who received either a single 8 mg dose of this compound or a single 150 μg/kg dose of ivermectin. The primary efficacy endpoint was the change in skin microfilarial density from baseline to months 1 through 6, with extended follow-up to month 18 [5]. Results demonstrated that this compound was superior to ivermectin in achieving a more profound and sustained reduction in skin microfilarial loads, with an 86% greater reduction at month 12 compared to ivermectin [5].
Table 2: Comparative Efficacy of this compound vs. Ivermectin in Onchocerciasis Treatment
| Efficacy Parameter | This compound 8 mg | Ivermectin 150 μg/kg | Statistical Significance |
|---|---|---|---|
| Microfilarial density reduction at Month 1 | Substantial | Substantial | Comparable |
| Microfilarial density reduction at Month 6 | Sustained reduction | Declining effect | This compound superior |
| Microfilarial density reduction at Month 12 | Maintained reduction | Further decline | 86% greater with this compound |
| Microfilarial density reduction at Month 18 | Persistent suppression | Near baseline | This compound significantly superior |
| Duration of microfilaricidal effect | Prolonged (>12 months) | Limited (6-12 months) | This compound advantage |
Dose-ranging studies have evaluated the efficacy of this compound at doses of 2, 4, and 8 mg in O. volvulus-infected individuals [3]. These studies demonstrated a clear dose-response relationship, with the 8 mg dose providing the optimal efficacy profile while maintaining an acceptable safety and tolerability profile [3]. The longer half-life of this compound compared to ivermectin translates into a more prolonged suppression of microfilaridermia, potentially reducing the frequency of MDA rounds required to achieve transmission interruption and eventual elimination of onchocerciasis [3] [5].
The safety profile of this compound is generally comparable to that of ivermectin, with the majority of adverse events being mild to moderate in severity and primarily associated with the Mazzotti-like inflammatory reactions to dying microfilariae [3] [6]. These reactions include pruritus, skin rashes, lymph node tenderness and enlargement, fever, headache, myalgia, and orthostatic hypotension [3]. In comparative clinical trials, Mazzotti reactions were somewhat more frequent in this compound-treated participants compared to ivermectin-treated participants, likely reflecting the more pronounced microfilaricidal effect of this compound [3]. However, these adverse events were typically self-limiting and did not require medical intervention in the majority of cases [3].
In a recent randomized controlled trial evaluating the safety of a 2 mg this compound dose in individuals with low Loa loa microfilarial density (MFD), no serious or severe adverse events occurred among the 36 this compound-treated participants [6]. The incidence of grade 2 adverse events was significantly lower in the this compound group compared to the ivermectin group (14.3% vs. 38.5%, p=0.043), suggesting a favorable safety profile at this dose level in populations with loiasis co-infection [6].
Table 3: Safety Considerations in Special Populations
| Population | Safety Considerations | Recommendations |
|---|---|---|
| Pregnant women | Limited data; theoretical risk | Avoid use unless potential benefit justifies potential risk |
| Lactating women | Excreted in breast milk (0.7% of maternal dose) | Concentrations below safety thresholds after 2 days; consider risk-benefit |
| Pediatric patients | Approved for ages ≥4 years weighing ≥13 kg | Safety established in clinical trials |
| Elderly patients | Limited specific data | No dose adjustment recommended |
| *Loa loa* co-infection | Risk of serious adverse events with high MFD | Further studies needed for high MFD populations; caution advised |
The potential for severe adverse reactions in individuals with high Loa loa microfilarial density remains a concern for all macrocyclic lactones, including this compound [6]. Current evidence suggests that a single 2 mg dose of this compound is as safe as 150 μg/kg ivermectin in patients with low L. loa MFD (≤1000 microfilariae/mL) [6]. However, additional studies are warranted to evaluate the safety of higher this compound doses (particularly the therapeutic 8 mg dose) in individuals with higher L. loa microfilarial densities [6].
Objective: To characterize the single-dose pharmacokinetics of this compound in O. volvulus-infected individuals.
Study Design:
Key Methodology:
Objective: To quantify the transfer of this compound into breast milk and estimate infant exposure.
Study Design:
Key Methodology:
Objective: To evaluate the efficacy and safety of this compound compared to ivermectin for the treatment of onchocerciasis.
Study Design:
Key Methodology:
This compound received FDA approval in 2018 for the treatment of onchocerciasis in patients aged 12 years and older, with a recent label expansion in February 2025 to include pediatric patients aged 4 years to less than 12 years weighing at least 13 kg [5]. The WHO Roadmap for Neglected Tropical Diseases 2021-2030 identifies onchocerciasis as a disease targeted for elimination, with specific targets to be reached by 2030 [1]. These include eliminating the need for MDA with ivermectin (or alternative therapeutics) in at least one focus in 34 countries, in more than 50% of the population in at least 16 countries, and in the entire endemic population in at least 12 countries [1].
The Global Onchocerciasis Network for Elimination (GONE) was launched in January 2023 by WHO, its Member States, and partners to support countries in accelerating progress toward the achievement of the road map targets for onchocerciasis elimination [1]. As of 2024, 25.5 million people were living in areas no longer requiring ivermectin treatment, with Nigeria accounting for more than 16.6 million of these [2]. An additional 13.1 million people in 124 implementation units across 4 countries are awaiting post-treatment surveillance to confirm cessation of preventive chemotherapy [2].
For implementation in MDA programs, this compound offers potential advantages due to its longer half-life and more sustained microfilarial suppression, which could potentially extend treatment intervals and accelerate elimination [5]. However, operational considerations for widespread implementation include cost-effectiveness, availability of pediatric formulations, and safety in Loa loa co-endemic areas [6]. The current WHO recommendations for onchocerciasis treatment continue to emphasize ivermectin as the core strategy, with this compound representing a promising alternative that may play an increasingly important role in achieving elimination goals [1].
Strongyloidiasis, caused by the soil-transmitted helminth Strongyloides stercoralis, is a neglected tropical disease affecting an estimated 300–600 million people globally. Its unique autoinfective cycle can lead to lifelong infection and life-threatening hyperinfection syndrome in immunocompromised individuals, with a case fatality rate exceeding 60% [1] [2]. The current first-line treatment, ivermectin, is highly effective, but the need for alternative treatments persists due to concerns about potential drug resistance and operational challenges with weight-based dosing in mass drug administration programs [3] [4].
Moxidectin is a macrocyclic lactone anthelmintic, from the same drug family as ivermectin, and was approved by the U.S. FDA for the treatment of onchocerciasis in 2018 [3] [5]. Like ivermectin, its primary mode of action is through binding to glutamate-gated chloride channels in nematode nerve and muscle cells, leading to increased membrane permeability, paralysis, and death of the parasite [6]. This compound has been shown to be effective against some ivermectin-resistant nematode strains in veterinary medicine, suggesting a potential advantage for human use [4]. Its key pharmacological differentiators include a very long elimination half-life (mean of 11.5 days) and a large volume of distribution, which may contribute to sustained antiparasitic activity [6].
Recent clinical trials have established the efficacy and safety of this compound for the treatment of chronic strongyloidiasis in non-immunocompromised adults.
Table 1: Efficacy Outcomes from Key Clinical Trials
| Trial Reference | Design | Intervention & Dose | Cure Rate (95% CI) | Key Safety Findings |
|---|---|---|---|---|
| Phase 2b/3 Trial (Laos & Cambodia) [3] | Randomized, double-blind, non-inferiority (N=726) | This compound 8 mg single dose | 93.6% (90.5 - 96.0%) | Most common AEs: Abdominal pain (9%), Headache (7%); predominantly mild. |
| Ivermectin 200 µg/kg single dose | 95.7% (93.0 - 97.6%) | Most common AEs: Abdominal pain (9%), Headache (8%); predominantly mild. | ||
| Phase 2a Dose-Ranging Trial (Laos) [4] | Randomized, single-blinded, placebo-controlled (N=209) | This compound 2 mg | 73.3% (22/30) | Efficacy and safety evaluated across six this compound doses (2-12 mg). All doses were well-tolerated. |
| This compound 4 mg | 83.3% (25/30) | |||
| This compound 8 mg | 86.7% (26/30) | |||
| This compound 12 mg | 86.7% (26/30) | |||
| Placebo | 13.8% (4/29) |
A systematic review and meta-analysis (2024) of the two available trials, involving 821 participants, confirmed that this compound is non-inferior to ivermectin. The pooled analysis showed an odds ratio for parasitological cure of 0.67 (95% CI 0.36–1.25), with no heterogeneity (I² = 0%) [7] [8]. No deaths or serious adverse events were reported in either trial.
The safety profile of this compound in strongyloidiasis treatment appears favorable and comparable to ivermectin.
Table 2: this compound Dosing Protocol for Strongyloidiasis
| Patient Population | Dose | Formulation | Administration | Regimen |
|---|---|---|---|---|
| Adults | 8 mg | 2 mg tablets | Oral, with or without food [5] | Single dose [3] |
| Pediatrics (≥4 yrs & ≥13 kg) | Weight-based (see full prescribing information) | 2 mg tablets | Oral, with or without food [5] | Single dose |
Population PK analysis reveals that this compound is characterized by:
For researchers designing clinical trials or efficacy studies, the following protocols detail the methodologies from recent key studies.
The following diagrams illustrate the clinical development pathway and pharmacological mechanism of action for this compound in strongyloidiasis.
Figure 1: Clinical Development and Evidence Generation Workflow for this compound in Strongyloidiasis. Key studies providing direct evidence for this application are highlighted.
Figure 2: Pharmacological Pathway and Mechanism of Action of this compound.
While the data for this compound is compelling, several research gaps remain. Future studies should focus on:
Heartworm disease caused by the parasitic nematode Dirofilaria immitis represents a significant global health challenge for canine populations, with increasing incidence and geographic distribution reported in recent years [1] [2]. Macrocyclic lactones (MLs) have formed the cornerstone of heartworm prevention for over three decades, but emerging resistance in D. immitis populations has complicated control efforts [3] [4]. Among available MLs, This compound stands out as a particularly versatile and efficacious option with unique pharmacological properties that enable multiple formulation approaches [5] [2]. These application notes provide detailed protocols and experimental frameworks for evaluating this compound's preventive efficacy against D. immitis, with specific consideration of resistance management strategies and formulation optimization. The guidance is intended for researchers, veterinary scientists, and pharmaceutical development professionals engaged in advancing heartworm prevention capabilities in the face of evolving parasitic challenges.
This compound belongs to the milbemycin subfamily of macrocyclic lactones, distinguished by its unique pharmacokinetic properties including high lipophilicity (logP = 6), extensive tissue distribution, and prolonged half-life compared to other MLs [2]. These characteristics enable extended protection against D. immitis infection and contribute to its efficacy profile against challenging parasitic strains. This compound is available in several FDA-approved formulations for canine heartworm prevention, each with distinct characteristics and applications [6].
Table 1: Commercial this compound Formulations for Canine Heartworm Prevention
| Formulation Type | Product Examples | Dose Rate | Administration Route | Protection Duration |
|---|---|---|---|---|
| Injectable Extended-Release | ProHeart 12 | 0.5 mg/kg | Subcutaneous | 12 months |
| Injectable Extended-Release | ProHeart 6 | 0.17 mg/kg | Subcutaneous | 6 months |
| Oral Combination | Simparica Trio | 3 µg/kg (this compound) | Oral | 1 month |
| Topical Combination | Advantage Multi | 2.5 mg/kg | Topical | 1 month |
The extended-release injectable formulations utilize proprietary microsphere technology to provide sustained this compound release, maintaining protective tissue concentrations for either 6 or 12 months [7] [6]. This technology represents a significant advancement in compliance assurance and consistent protection. Oral and topical formulations typically combine this compound with other parasiticides (e.g., sarolaner, afoxolaner, pyrantel, imidacloprid) to provide comprehensive parasite protection [8] [6]. When selecting appropriate formulations for research applications, investigators should consider study objectives, target heartworm strains, and pharmacokinetic parameters to ensure appropriate experimental design and interpretation.
This compound exerts its antiparasitic effects primarily through pseudo-irreversible binding to glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells [5] [2]. This binding event leads to increased chloride ion influx, resulting in hyperpolarization of cell membranes and subsequent flaccid paralysis of the parasite. Unlike avermectin-class MLs, this compound demonstrates distinct interaction patterns with GluCl receptors, potentially contributing to its differentiated efficacy against ML-resistant strains [5]. The drug's effect is particularly potent against third-stage larvae (L3) and fourth-stage larvae (L4) of D. immitis, preventing their development into adult worms that cause clinical disease [2].
The exact mechanism by which MLs prevent heartworm development in vivo remains partially characterized. While in vitro studies demonstrate limited direct larvicidal activity at physiological concentrations, the host immune system appears to play a crucial role in the compound's efficacy in living systems [5] [2]. This compound may inhibit the secretion of immunomodulatory molecules by developing larvae that normally enable immune evasion, thereby enhancing recognition and elimination by the host's immune defenses [2]. This mechanism explains the discrepancy between in vitro and in vivo potency observations.
This compound's structural characteristics confer distinct pharmacokinetic advantages over other MLs. Its high lipophilicity promotes extensive tissue distribution, positioning the drug at the primary migration sites of D. immitis larvae [2]. The prolonged elimination half-life compared to other MLs enables extended protection windows, particularly advantageous in extended-release formulations [7] [6]. Additionally, this compound demonstrates reduced affinity for mammalian P-glycoprotein receptors and GABA-gated chloride channels compared to ivermectin, contributing to its favorable safety profile in canines, including those with ABCB1 (MDR1) gene mutations [2] [6].
The following diagram illustrates this compound's multimodal mechanism of action against Dirofilaria immitis:
Laboratory efficacy studies should adhere to Center for Veterinary Medicine (CVM) Guidance documents #90 (GL7) and #113 (GL19) to ensure regulatory acceptance [3] [7]. The following protocol outlines a standardized approach for evaluating this compound-based preventives against D. immitis:
Animal Selection and Allocation:
Infection Model:
Efficacy Endpoints:
The following diagram outlines the standardized experimental workflow for heartworm preventive efficacy studies:
The emergence of macrocyclic lactone-resistant D. immitis strains necessitates specialized testing protocols beyond standard efficacy evaluations [3] [4]. The following approaches are recommended for comprehensive resistance management:
Dose-Response Studies:
Microfilariae Suppression Test:
Molecular Resistance Marker Analysis:
Research demonstrates that increasing both this compound dose and treatment frequency significantly improves efficacy against ML-resistant D. immitis strains [3]. The following table summarizes key findings from resistance-focused studies:
Table 2: this compound Efficacy Against ML-Resistant D. immitis Strains
| Strain | Dose (µg/kg) | Frequency | Efficacy (%) | Notes |
|---|---|---|---|---|
| JYD-34 | 3 | Single | 19.0 | Baseline efficacy |
| JYD-34 | 3 | 3 monthly | 44.4 | Moderate improvement |
| JYD-34 | 24 | 3 monthly | ≥98.8 | High efficacy |
| JYD-34 | 40 | 3 monthly | 100 | Complete protection |
| ZoeLA | 3 | Single | 44.4 | Baseline efficacy |
| ZoeLA | 24 | 3 monthly | ≥98.8 | High efficacy |
| ZoeLA | 60 | 3 monthly | 100 | Complete protection |
| ZoeMO | 3 | Single | 82.1 | Naturally more susceptible |
| ZoeMO | 24 | 3 monthly | ≥98.8 | High efficacy |
| ZoeMO | 40 | 3 monthly | 100 | Complete protection |
Based on comprehensive resistance studies, the 24 µg/kg dose administered monthly was identified as the optimal balance of efficacy and safety for commercial development [3]. This dose provides ≥98.8% efficacy against all three major resistant strains while maintaining an appropriate safety margin.
Extended-release microsphere formulations represent a significant advancement in resistance management [7]. These formulations maintain continuous therapeutic tissue levels of this compound, exposing incoming larvae to active compound at the time of transmission rather than relying solely on retrospective clearance [7]. ProHeart 12 (0.5 mg/kg) demonstrated 100% efficacy in laboratory studies when dogs were challenged with D. immitis L3 365 days post-treatment, confirming sustained activity against resistant strains [7].
Combination formulations that integrate this compound with other active compounds provide additional resistance management benefits. Simparica Trio (this compound, sarolaner, pyrantel) achieved 100% preventive efficacy in field studies conducted in endemic regions, including areas with confirmed ML resistance [8]. The multi-modal action of combination products may enhance overall parasitic control while potentially reducing selection pressure for resistance to any single compound class.
Field efficacy studies provide critical real-world validation of heartworm preventive products under natural transmission conditions. The following protocol guidelines ensure scientifically rigorous field evaluations:
Site Selection and Enrollment:
Study Design and Duration:
Efficacy Monitoring:
Heartworm Antigen Testing:
Microfilariae Detection:
Adult Worm Confirmation:
This compound demonstrates a generally favorable safety profile across formulations, but specific monitoring protocols are recommended:
Injectable Formulations:
Breed-Specific Considerations:
Study Documentation:
Statistical Analysis:
This compound represents a versatile and potent tool for heartworm prevention with demonstrated efficacy against challenging ML-resistant D. immitis strains [3] [2]. The optimization of dosing strategies, formulation technologies, and treatment regimens continues to enhance its utility in resistance management [3] [7]. Researchers should prioritize comprehensive efficacy assessment against geographically diverse resistant isolates, long-term field evaluations in endemic areas, and combination approaches with complementary modes of action [3] [8] [4]. The development of standardized resistance monitoring protocols and advanced diagnostic tools will be crucial for preserving this compound's effectiveness and guiding appropriate clinical use [4]. As heartworm disease dynamics continue to evolve, ongoing research into this compound's applications will remain essential for protecting canine health worldwide.
Moxidectin is a potent compound, meaning it is effective at very low concentrations. This poses a significant challenge for UV-spectrophotometry.
Given the lack of a detailed protocol, you would likely need to develop and validate a UV method for your specific application (e.g., bulk drug or formulation analysis). The following workflow outlines the key stages of this process.
Based on standard practices for UV-method development [5], here are the core parameters you would need to investigate. The table below lists the critical parameters, but you would need to determine the specific values experimentally.
| Parameter | Description | Experimental Consideration for this compound |
|---|---|---|
| Solvent Selection | A solvent that dissolves this compound and is transparent in the UV range. | Methanol or acetonitrile are common starting points for non-polar compounds [4]. |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the drug has the strongest absorption. | Determine by scanning a standard solution (e.g., 200-400 nm). The exact value is not listed in the search results. |
| Linearity Range | The concentration range over which the absorbance is directly proportional to concentration. | Prepare a series of standard solutions. The range must be established experimentally [4]. |
| Validation | Demonstrating the method is fit for purpose (as per ICH Q2(R1)) [4] [5]. | Includes specificity, accuracy, precision, and robustness. |
For context, the following table summarizes the highly sensitive techniques that are the standard for quantifying this compound in complex matrices, as revealed by the search results.
| Method | Application | Key Details | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification in cattle hair | LLOQ: 0.026 ng/mg. Extraction with Sorenson's Buffer and MTBE. Column: C18. Detection: MRM in positive mode. | [3] |
| HPLC with Fluorescence Detection | Quantification in human and cattle plasma | LLOQ: 0.1 ng/mL. Requires derivatization with trifluoroacetic anhydride and N-methylimidazole to create a fluorescent compound. | [1] [2] |
| HPLC-DAD | Assessment in injection solutions and pure powder | Simpler than LC-MS/MS, does not require derivatization. Suitable for quality control of formulations. | [4] |
The following details the optimized analytical method for this compound quantification in plasma [3]:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| LLOQ | 1.00 ng/mL | Signal-to-noise >5:1 [3] |
| Linear Range | 1.00-200 ng/mL | r² > 0.99 [3] |
| Extraction Recovery | 94.1-98.0% | Consistent across concentrations [3] |
| Matrix Effect | 91.2-96.2% | Minimal ion suppression/enhancement [3] |
| Accuracy | 100.1-103.6% | Within 85-115% of nominal [3] |
| Precision (RSD) | ≤15% (intra- and inter-day) | Meets FDA guidelines [3] |
| Challenge | Impact | Recommended Solution |
|---|---|---|
| Insufficient ultrafiltrate volume | Failed samples; incomplete datasets | Optimize vacuum pressure; ensure proper membrane priming [1] |
| Membrane fouling | Reduced analyte recovery; inaccurate concentrations | Use this compound correction; limit sampling duration [1] |
| Local inflammation | Altered analyte permeability | Allow tissue recovery post-implantation; anti-inflammatory pre-treatment [1] |
| Carprofen stability | Analytical inaccuracy | Process plasma within 6 months when stored at 4°C [4] |
The use of this compound as an in vivo internal standard represents a novel approach to addressing the technical limitations of ultrafiltration sampling in pharmacokinetic studies [1] [2]. Its long half-life in various species (18-19 days in sheep and dogs) makes it particularly suitable for studies extending over several days [1] [2].
While the ultrafiltration technique itself requires further refinement to improve reliability, the internal standard approach significantly enhances data interpretation from successful samples [1]. This methodology could potentially be adapted for other long-half-life drugs in veterinary and human pharmacokinetic research, particularly for studies investigating tissue penetration of therapeutic agents.
| Problem | Possible Cause | Suggested Solution | Applicable Matrix |
|---|---|---|---|
| Low Recovery | Inefficient extraction from complex matrix [1] [2] | Use a modified QuEChERS approach [1] or optimized liquid-liquid extraction [3] [2] | Tissues (muscle, liver, fat, kidney), Hair |
| Low Recovery | Cumbersome, loss-prone sample cleanup [3] [1] | Replace SPE with dispersive-SPE (d-SPE) for cleanup [1] | Tissues, Plasma |
| High Matrix Effects/Interference | Inadequate purification of sample extract [1] | Use d-SPE with C18 and primary secondary amine (PSA) sorbents [1] | Tissues |
| Low Recovery | Suboptimal extraction solvent or volume [2] | Use Sorenson's Buffer for digestion and Methyl tert-butyl ether (MTBE) for extraction [2] | Hair |
| Low Recovery | Large plasma sample volume requirement [3] | Scale down and use a simplified liquid-liquid extraction method [3] | Plasma |
For a visual summary of how these methods are applied, this workflow diagram maps out the two primary approaches based on the sample matrix you are analyzing.
Here are the detailed methodologies for the key approaches cited in the troubleshooting guide.
This method is versatile for various lamb tissues (muscle, liver, kidney, fat) and avoids expensive SPE cartridges.
This method uses a small plasma volume (50 μL) and a straightforward LLE to achieve high recovery.
Analyzing this compound in hair requires a digestion step to liberate the analyte from the keratin matrix.
What is the validated storage period for moxidectin in plasma? Research demonstrates that this compound in rat plasma remains stable for at least 12 weeks when stored at -20°C and -80°C [1]. For longer-term storage, -80°C is recommended to ensure optimal stability over many months.
What are the critical factors affecting this compound stability? this compound is susceptible to acidic, basic, and oxidative conditions [2]. During sample preparation and analysis, avoid using strong acids or bases and protect samples from oxidizers. It is also stable through at least three freeze-thaw cycles [3] [4] [1].
Which analytical technique is best for stability assessment? UHPLC-MS/MS is the preferred method due to its high sensitivity, specificity, and simple sample preparation without needing derivatization [3] [4]. HPLC with fluorescence detection is also reliable but requires a derivatization step [5] [1].
The table below summarizes key stability data for this compound under various conditions, collated from recent studies.
| Storage Condition | Stability Duration | Matrix | Key Findings | Source |
|---|---|---|---|---|
| Long-term @ -20°C & -80°C | ≥ 12 weeks | Human Plasma | Stable with accuracy of 95.0–105.0% of nominal concentration [1]. | [1] |
| Freeze-Thaw (3 cycles) | - | Rat Plasma | Stable with accuracy of 98.3–105.7% [3] [4]. | [3] [4] |
| Autosampler (4°C) | 24 hours | Rat Plasma | Post-preparation stability confirmed [3] [4]. | [3] [4] |
| Bench-top (Room Temp) | 6 hours | Rat Plasma | Stable for short-term handling [3] [4]. | [3] [4] |
1. UHPLC-MS/MS Method for Quantification [3] [4] This is a modern, robust method for analyzing this compound concentrations in plasma.
2. HPLC-FD Method for Quantification [5] [1] This classical method is reliable but involves more complex sample preparation.
The following workflow diagram outlines the core steps for assessing this compound stability using the UHPLC-MS/MS method:
Problem: Inconsistent recovery or low response.
Problem: Poor chromatography or peak shape.
Problem: Suspected sample degradation during storage.
Problem: Need for accelerated stability testing.
For researchers, understanding this compound's core properties is crucial for designing experiments. The table below summarizes key characteristics based on recent studies.
| Property | Description | Experimental/Troubleshooting Implications |
|---|---|---|
| Protein Binding | High and concentration-dependent binding to plasma lipoproteins; atypical trend of increasing binding with higher drug concentration [1]. | Explains long half-life; necessitates measurement of free (unbound) drug concentration for accurate pharmacokinetic and efficacy assessments [1]. |
| P-glycoprotein (P-gp) Affinity | Weaker P-gp substrate than ivermectin [2]. | Lower risk of toxic brain accumulation due to P-gp deficiency or drug-drug interactions; relevant for CNS safety and distribution studies [2]. |
| GABA Receptor Potency | Lower potency on GABAA receptors compared to ivermectin [2]. | Suggests a reduced risk of CNS depression and other complications from excessive GABA receptor stimulation in neurological safety profiles [2]. |
| Lipophilicity | Higher lipophilicity than ivermectin [2]. | Contributes to faster brain penetration and longer tissue retention; impacts extraction efficiency and residue depletion studies [2]. |
Although a direct tissue extraction protocol was not located, a recent study detailed a robust methodology for determining the pharmacologically critical free fraction of this compound in serum, which is a common precursor to tissue analysis [1]. This workflow can serve as a reference for developing your own assays.
Methodology Details [1]:
Q1: Why is my measured free drug percentage of this compound decreasing as I increase the spiked concentration? This is an atypical but documented characteristic of this compound. Research shows its binding to serum lipoproteins (HDL, LDL, VLDL) is concentration-dependent, leading to a lower free fraction at higher total concentrations [1]. This is a key point to consider during data interpretation.
Q2: How does this compound's safety profile compare to ivermectin for central nervous system (CNS) research? this compound has a superior CNS safety profile based on preclinical data. It is a weaker substrate for the P-glycoprotein efflux transporter and has lower potency on GABA-gated chloride channels, which reduces the risk of complications like toxic brain accumulation and CNS depression [2].
Q3: The extraction recovery of this compound seems to vary between species. Is this expected? Yes, significant interspecies differences in protein binding have been observed. For example, wombats showed significantly lower free drug levels compared to other marsupials like koalas and kangaroos [1]. This underscores the importance of validating extraction and analytical methods for each specific species under study.
Low-temperature clean-up is a technique used to remove co-extracted fats and lipids from sample extracts by freezing and centrifugation, which is particularly useful for fatty animal tissues.
| Matrix | Sample Prep (Extraction) | Clean-up Procedure | Analytical Technique | Key Performance Data | Reference |
|---|---|---|---|---|---|
| Bovine muscle, liver, fish | Solvent extraction | Low-temperature clean-up at -20°C to -80°C | LC-MS/MS or LC-fluorescence | Effective lipid removal; suitable for multi-residue analysis [1] [2] | |
| Lamb tissues (muscle, liver, kidney, fat) | QuEChERS (Acetonitrile, MgSO4, NaCl) | Low-temperature clean-up & d-SPE (PSA, C18, MgSO4) | UHPLC-MS/MS | Rec: 86-110%; Precision (RSD) <20% [3] | |
| Butter | Solid-liquid extraction with low-temperature partitioning (LE-LTP) | Low-temperature partitioning clean-up | HPLC-fluorescence | Rec: 90.4-103.6%; LOQ: 1 µg/kg [1] | |
| Bovine liver | Isooctane extraction; Alumina-N SPE cartridge | Solid-phase extraction (SPE) | HPLC-fluorescence | Rec: 90-96%; LOQ: 2 µg/kg [4] |
Here is a detailed protocol based on the QuEChERS method with low-temperature clean-up for lamb tissues [3]:
FAQ 1: Why is low-temperature clean-up used, and when is it most beneficial?
This technique is primarily used to remove co-extracted fats and lipids from sample extracts. It is a simple, inexpensive, and effective physical clean-up step that avoids the use of additional solid-phase extraction (SPE) cartridges, saving time and cost [3]. It is most beneficial when analyzing fatty matrices like adipose tissue, liver, or butter [1] [3].
FAQ 2: My recovery is low after the low-temperature clean-up step. What could be the cause?
FAQ 3: How does this method compare to traditional SPE for this compound analysis?
The QuEChERS method with low-temperature clean-up offers a simpler, faster, and less expensive alternative to traditional SPE methods. It avoids the use of specialized SPE cartridges, reduces organic solvent consumption, and allows for high sample throughput while still meeting validation criteria for accuracy and precision [3].
This table summarizes quantitative data from two UHPLC-MS/MS methods for this compound analysis, demonstrating the performance you can expect from modern techniques.
| Parameter | Method A: Rat Plasma [5] | Method B: Lamb Tissues [3] |
|---|---|---|
| Linear Range | 1.00–200 ng/mL | 2.5 - 100 ng/g (ppb) |
| LLOQ | 1.00 ng/mL | 2.5 ng/g |
| Accuracy | 100.1% - 103.6% | 86% - 110% |
| Precision (RSD) | Intra-day & inter-day < 15% | Intra-day & inter-day < 20% |
| Recovery | > 94.1% | 86% - 110% |
| Matrix Effect | 91.2% - 96.2% | Not specified |
The following diagram illustrates the general decision-making process for this compound residue analysis, integrating the low-temperature clean-up option:
Cross-reactivity occurs when a secondary antibody or an assay's detection system binds to an unintended target, such as structurally similar compounds or endogenous immunoglobulins from other species present in the sample [1]. This is a common challenge in immunoassay development.
(min X ... Sr Prot)" have been cross-adsorbed and tested against the serum proteins of the species listed in the parentheses [1].While direct evidence is lacking, this compound's chemical and pharmacological profile suggests areas to investigate.
The table below summarizes key characteristics of this compound based on the available literature:
| Feature | Description | Relevance to Assay Development |
|---|---|---|
| Drug Class | Macrocyclic lactone (milbemycin) [2]. | Potential for cross-reactivity with other macrocyclic lactones (e.g., ivermectin, selamectin) should be evaluated [3]. |
| Lipophilicity | Highly lipophilic [2]. | May influence non-specific binding to assay components, leading to higher background. |
| Common Formulations | Often used in combination with other drugs (e.g., imidacloprid, praziquantel) in veterinary products [2] [4]. | If developing an assay for biological samples from treated animals, cross-reactivity with these common co-administered drugs must be ruled out. |
| Human Metabolites | Information not available in search results. | Metabolite cross-reactivity is a critical parameter for assay specificity and should be investigated once metabolite data is available. |
Based on general best practices for immunoassay development, here are key steps to identify and mitigate cross-reactivity issues.
To confidently determine specificity, you must experimentally test your assay against a panel of potentially interfering substances.
(Measured Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) * 100%A well-designed control strategy is essential for troubleshooting.
The following diagram outlines a systematic workflow to investigate and mitigate cross-reactivity during your assay development.
Q: My assay shows high background signal. Could this be related to this compound's properties?
Q: How can I be sure my signal is from this compound and not a similar drug in a sample?
Q: I am developing a multiplex assay. What is the most critical step to avoid cross-reactivity between my antibodies?
The table below summarizes the core experimental parameters from a study that used Moxidectin as an in vivo internal standard in a tissue cage model in sheep [1].
| Aspect | Technical Specification |
|---|---|
| Animal Model | 8 Merino wethers (sheep), ~18 months old, 42–51.5 kg [1] |
| Tissue Cage Implantation | Two subcutaneous tissue cages (6 cm and 10 cm) implanted in the neck 3 weeks prior to the main experiment [1]. |
| This compound Dosing (Internal Standard) | 0.2 mg/kg, administered subcutaneously in a hind limb 14 days prior to the primary drug (carprofen) injection [1]. |
| Sample Collection Timepoints | Plasma and tissue cage fluid sampled at: -0.5, 0.5, 1, 2, 3, 4, 5, 7, 24, 36, 48, 72 hours [1]. |
| Sample Handling | Collected into lithium heparin vials, stored at 4°C before centrifugation. Plasma/sediment-free fluid decanted and stored at -80°C until analysis [1]. |
| Analysis Method | Concentrations of this compound and carprofen measured by LC–MS/MS [1]. |
This section breaks down the key methodological steps as described in the research paper [1].
The following diagrams illustrate the overall experimental workflow and the rationale for using this compound as an internal standard.
The study proposed that this compound's long half-life and stable concentration in tissues make it suitable as an internal standard to correct for variability in analyte recovery from tissue cage and ultrafiltration samples [1]. The concept is visualized below.
A key finding from the cited study was that while this compound proved suitable as an internal standard, ultrafiltration probes failed to consistently produce enough sample volume for analysis, indicating that this specific technique requires further refinement [1]. This highlights a potential technical challenge you may encounter.
Q1: What are the main advantages of using moxidectin as an internal standard? this compound is ideal for this role due to its long half-life (~18 days in sheep) and high lipophilicity, which allow it to achieve stable, pseudo-steady-state concentrations in plasma and tissue fluids over typical experiment durations (e.g., 72 hours). This stability allows researchers to correct for variations in analyte recovery [1] [2] [3].
Q2: Why are my ultrafiltration probes not yielding enough sample volume? The most common reasons are membrane fouling and an inflammatory response from the surrounding tissue. This inflammation can obstruct the membrane pores, reducing the flux of the analyte and leading to an underestimation of drug concentrations [1] [4].
Q3: How can I validate that my ultrafiltration samples are reliable? Using an in vivo internal standard like this compound is a direct method for validation. By comparing the measured concentration of this compound against its known stable concentration, you can calculate a correction factor to apply to your target analyte (e.g., carprofen), thereby verifying the sample's reliability [1] [4].
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Insufficient sample volume | Inflammatory tissue response clogging membrane | Consider inserting probes 24 hours prior to sampling to allow acute inflammation to subside [4]. |
| Insufficient sample volume | Membrane fouling or obstruction | Use this compound as internal standard to correct for recovery changes [1] [4]. |
| High variability in analyte recovery | Fluctuations in pressure differential | Ensure vacuum pressure source (e.g., vacutainer) is consistent and check system for leaks [1]. |
| High variability in analyte recovery | Inconsistent probe performance | Normalize target analyte concentration using concurrent this compound measurement [1] [4]. |
| Low analyte concentration | Inflammation altering local tissue pharmacokinetics | Use a internal standard to correct for recovery; validate against other methods (e.g., tissue cages) [1] [4]. |
The following workflow outlines the key steps for implementing this compound as an internal standard in an ultrafiltration study, based on a validated model in sheep [1] [4].
This protocol is adapted from a study in Merino sheep [1] [4].
Pre-Study Setup (14 days before experiment)
On the Day of Experiment
Sample Analysis
Corrected [Drug] = Measured [Drug] × (Mean [this compound] / Concurrent [this compound])The table below summarizes the key parameters for analyzing this compound and a typical NSAID like carprofen [4].
| Parameter | This compound Analysis | Carprofen Analysis (Example) |
|---|---|---|
| Sample Volume | 400 µL (or 60 µL for small volumes) | 100 µL (or 20 µL for small volumes) |
| Internal Standard | Abamectin | Mefenamic Acid |
| Protein Precipitation | Acetonitrile (with IS) | Acetonitrile (with IS) |
| Evaporation & Reconstitution | Yes, then reconstitute in ACN | Yes, then reconstitute in mobile phase |
| Injection Volume | 20 µL | Not Specified |
| Detection | LC-MS/MS | LC-MS/MS |
The body's reaction to the implanted probe is a key factor affecting performance. The following diagram illustrates this process and its impact on your results [1] [4].
Histological examination has confirmed that ultrafiltration probes can be surrounded by a dense inflammatory infiltrate, which physically obstructs the membrane and reduces analyte flow [4].
To summarize the core strategies for a successful experiment:
The neurotoxicity of macrocyclic lactones (MLs) in susceptible animals is linked to the ABCB1-1Δ (or MDR1) mutation. This mutation results in a dysfunctional P-glycoprotein (P-gp) efflux transporter, which normally protects the brain by limiting drug penetration at the blood-brain barrier [1] [2].
This compound's safer profile is attributed to its distinct chemical structure as a milbemycin, which results in a weaker interaction with P-gp compared to avermectins like ivermectin [3] [4]. This reduces its dependence on P-gp for efflux from the brain.
The diagram below illustrates the crucial difference at the blood-brain barrier.
Recent GLP studies conducted specifically on homozygous MDR1-mutant Collies provide the highest level of evidence for safety.
| Product (Test Article) | Study Model | Dosing Regimen | Key Safety Findings | Neurotoxicity Signs (AVS Score) | Reference |
|---|---|---|---|---|---|
| Credelio Quattro (lotilaner, This compound, praziquantel, pyrantel) | 32 homozygous MDR1-mutant Collies | 0x, 1x, 2x, and 5x the MRTD; administered every 28 days for 3 cycles [1] | Well-tolerated with no serious adverse events [1] | No seizures/convulsions, ataxia, mydriasis, or muscle tremors. Salivation/vomiting was observed but was deemed a non-neurological, dose-dependent effect [1] | Parasites & Vectors, 2025 |
| Simparica Trio (sarolaner, This compound, pyrantel) | Not specified in search results, but safety is supported by review articles. | Once monthly chewable | "Greater margin of safety compared to ivermectin in dogs with ABCB1 gene-defect" [4] | N/A (Review) | Frontiers in Veterinary Science, 2024 |
MRTD (Maximum Recommended Therapeutic Dose) for Credelio Quattro: ~0.04 mg/kg this compound, 40 mg/kg lotilaner, 10 mg/kg praziquantel, and 10 mg/kg pyrantel [1].
Sourcing and conducting studies with MDR1-mutant Collies can be challenging. The following validated models can serve as alternatives for early-stage toxicity screening.
| Model Type | Description | Key Utility | Validation & Limitations |
|---|---|---|---|
| ABCB1-1Δ Knock-in/Knock-out Mouse Model | Genetically engineered mouse: murine Abcb1a replaced with canine ABCB1-1Δ mutant cDNA; Abcb1b knocked out [5]. | Screens for neurotoxicity of P-gp substrates; mirrors signs (lethargy, ataxia, tremors) seen in sensitive Collies [5]. | Validated with ivermectin, doramectin, this compound, and digoxin. Correlates well with canine response [5]. |
| In Vitro Cell Assay | Cell line expressing the canine MDR1 mutation. | Rapid, high-throughput testing to identify potential problem drugs without animal use [2]. | Newer methodology; promising for early screening. Check WSU PrIMe for development status [2]. |
The typical workflow for employing these models is outlined below.
Q1: Why is this compound considered safer for ABCB1-mutant dogs than ivermectin? The primary reason is pharmacodynamic: this compound, a milbemycin, has a weaker binding affinity for mammalian P-glycoprotein compared to avermectins like ivermectin [3]. This reduces its accumulation in the brain of animals with a dysfunctional blood-brain barrier.
Q2: What are the critical clinical signs of neurotoxicity to monitor in our studies? The standardized Avermectin Sensitivity (AVS) scoring system should be used. Key signs include [1]:
Q3: Where can I find a definitive list of "problem drugs" for ABCB1-mutant animals? The most up-to-date list is maintained by Washington State University's Program for Individualized Medicine (PrIMe). The list is compiled from peer-reviewed studies, case reports, and ongoing testing [6] [7].
The table below summarizes key findings from a recent large-scale phase 2b/3 trial and a systematic review, providing a direct comparison of the two therapeutics [1] [2] [3].
| Feature | Ivermectin | Moxidectin |
|---|---|---|
| Recommended Dose | 200 µg/kg bodyweight [2] | 8 mg (single, weight-independent dose) [2] |
| Parasitological Cure Rate (CR) | 95.7% (95% CI: 93.0-97.6) [2] [4] | 93.6% (95% CI: 90.5-96.0) [2] [4] |
| Statistical Non-inferiority | Reference Drug | Confirmed non-inferior to ivermectin (OR 0.67, 95% CI: 0.36–1.25) [1] [3] |
| Common Adverse Events (AEs) | Abdominal pain (~9%), Headache (~8%) [2] [4] | Abdominal pain (~9%), Headache (~7%) [2] [4] |
| Nature of Adverse Events | Predominantly mild [2] [4] | Predominantly mild [2] [4] |
| Key Pharmacological Advantage | Standard treatment [1] | Longer plasma half-life (20-35 days); potential advantage against autoinfection [2] |
The data in the table above is primarily derived from a robust clinical trial design. Here is a detailed breakdown of the methodology.
The key study was a randomized, double-blind, parallel-group, non-inferiority trial conducted in Laos and Cambodia [2].
The workflow of this clinical trial is summarized in the following diagram:
Both drugs are macrocyclic lactones, but their distinct properties are important for future development.
For researchers and drug developers, the evidence indicates:
| Toxicity Parameter | Ivermectin (IVM) | Moxidectin (MOX) | Toxicity Ratio (IVM:MOX) | Test Organism |
|---|---|---|---|---|
| Antennal Response (IC50 - Me3N) [1] | 8.16 µg kg⁻¹ | 48.40 µg kg⁻¹ | ~6 times more toxic | Scarabaeus cicatricosus (adult) |
| Antennal Response (IC50 - NH3) [1] | 16.67 µg kg⁻¹ | 98.74 µg kg⁻¹ | ~6 times more toxic | Scarabaeus cicatricosus (adult) |
| Pre-Lethal Paralysis (pLC50) [1] | 0.45 µg g⁻¹ | 2.70 µg g⁻¹ | ~6 times more toxic | Scarabaeus cicatricosus (adult) |
| Metabolic Rate (IC50) [2] | 0.24 µg g⁻¹ | Not tested | - | Ateuchetus cicatricosus (adult) |
| Larval Mortality (LC50) [1] | ~5 times more toxic [1] | (Reference value) | ~5 times more toxic | Agrilinus constans (larvae) |
The data in the summary table is derived from standardized ecotoxicological tests designed to measure both sub-lethal (physiological) and pre-lethal (behavioral) effects.
This protocol assesses the damage to the dung beetles' sensory nervous system by measuring the inhibition of their antennal (olfactory) response [1].
The workflow for this experimental method is as follows:
This protocol evaluates the neuro-muscular toxicity of the compounds by observing the onset of paralysis, a pre-lethal symptom [1].
The experimental data has significant real-world consequences for pasture ecosystems and livestock management.
The following diagram synthesizes the core logical relationships, from the drugs' biochemical action to their ultimate ecological impact.
| Parameter | Moxidectin (Human, Oral) | Ivermectin (Human, Oral) |
|---|---|---|
| Key Indication | Treatment of onchocerciasis (river blindness) in individuals aged 12+ [1] | Treatment of onchocerciasis, lymphatic filariasis, strongyloidiasis, and scabies [2] |
| Chemical Class | Milbemycin [3] | Avermectin [2] |
| Lipophilicity (Log P) | 5.4 [3] | 4.3 [3] |
| Time to Peak Concentration (Tmax) | ~4 hours [3] | ~4-5 hours [2] |
| Terminal Half-Life (T1/2) | ~20-23 days [3] | ~12.6 - 80 hours (approx. 0.5 - 3.3 days); wide variability reported, often cited as 18-35 hours [2] [4] |
| Volume of Distribution (Vd/F) | 19.21 ± 3.61 L/kg (in dogs) [5] | 5.35 ± 1.29 L/kg (in dogs) [5] |
| Oral Clearance (CL/F) | 0.0220 ± 0.0038 L/h/kg (in dogs) [5] | 0.0498 ± 0.0179 L/h/kg (in dogs) [5] |
| Plasma Protein Binding | Information not available in search results | >90% [4] [6] |
The quantitative data in the table above are derived from specific clinical and preclinical studies. Here are the experimental details for the key findings.
The following diagram illustrates the general workflow for conducting and analyzing these types of pharmacokinetic studies, as reflected in the cited research.
The experimental data reveals critical differences that inform clinical use:
The table below summarizes key experimental findings that highlight the differences in how these two drugs interact with P-glycoprotein.
| Parameter | Ivermectin | Moxidectin | Experimental Context & Significance |
|---|---|---|---|
| P-gp Substrate Strength | Strong substrate [1] [2] | Poor/Weak substrate [1] [2] [3] | Determines susceptibility to P-gp-mediated efflux, impacting safety and pharmacokinetics. |
| Transport Rate | Significantly higher [2] | Significantly lower (p < 0.01) [2] | Measured across human intestinal epithelial cell monolayers. Explains different tissue distribution. |
| Neurotoxicity in P-gp deficient models | Higher neurotoxic potential; toxic at 0.1 mg/kg in sensitive dogs [2] [4] | Lower neurotoxic potential; tolerated at 0.1 mg/kg in sensitive dogs [2] [4] | This compound is safer in subjects with dysfunctional P-gp (e.g., certain dog breeds). |
| Interaction with Mammalian P-gp | Potent inhibitor (IC₅₀: ~0.25 µM for rhodamine-123 efflux) [5] | Much weaker interaction [1] | Ivermectin's strong inhibition can lead to drug-drug interactions. |
For researchers, the methodologies behind these findings are critical. Here is a detailed breakdown of key experiments:
ATPase Activity Assay [5]
Cellular Transport Studies [2]
In Vivo Neurotoxicity and Brain Penetration [4]
The following diagram illustrates the fundamental difference in how P-gp handles these two drugs at a cellular level, which underpins the observed experimental and clinical data.
The differential P-gp interaction has direct consequences for drug efficacy, safety, and resistance.
The experimental data and diagrams provided should serve as a solid foundation for your comparison guide. For deeper research, you could:
| Aspect | Ivermectin | Moxidectin | Key Findings |
|---|---|---|---|
| General Toxicity (Dung Beetles) | 6x more toxic than this compound [1] | Less toxic than ivermectin [1] | IVM's LC50 (lethal concentration for 50% of population) is significantly lower than MOX's for multiple species [2] [1]. |
| Sub-Lethal Effects (Insects) | Causes lethargy, paralysis, molting issues, and necrosis in insects [3] [1] | Similar mode of action, but effects are less severe at comparable doses [1] | Both drugs inhibit antennal response (olfaction) in dung beetles, a critical sub-lethal effect [1]. |
| Plant Toxicity | Causes yellowing, tissue death, and reduced growth in sensitive native plants; promotes weed growth [3] | Reduces above-ground biomass and leaf area in grassland plants [4] | Ivermectin can shift plant community balance by stressing native species while weeds thrive [3]. |
| Environmental Persistence | Excreted in dung; residues persist in soil from fertilized slurry [5] [6] | More lipophilic, leading to a longer mean residence time in animal tissues and environment [7] [1] | This compound's longer persistence may partially offset its lower initial toxicity [1]. |
Multiple studies have quantitatively compared the toxicity of these drugs to insects crucial for dung decomposition.
Study on Adult Dung Beetles (Scarabaeus cicatricosus) [1]:
Study on 11 Species of Dung Flies [2]:
The impact on plants differs from that on insects, as plants are not the primary target organisms, but they can be affected through soil contamination.
Study on Native Prairie Plants (Environmental Remediation Class) [3]:
Study on Grassland Plants with this compound [4]:
The behavior of these drugs in the environment is a critical part of their risk assessment.
Residue Study in Swine Farms [5] [6]:
Pharmacokinetic Study in Dairy Sheep [7]:
Both ivermectin and this compound belong to the macrocyclic lactone family and share a similar mode of action, which explains their toxicity to non-target insects [1].
This shared mechanism is why both drugs cause neurological symptoms like lethargy and paralysis in insects [3] [1]. The difference in toxicity is likely due to their specific chemical structures and pharmacokinetics, with this compound's lack of a disaccharide group being a key differentiator [1].
For researchers and environmental assessors, the choice between these two parasiticides involves a trade-off:
The "safer" option from an ecotoxicological standpoint is context-dependent and requires weighing the severity of acute toxicity against the potential for chronic environmental accumulation.
| Feature | Ivermectin | Moxidectin |
|---|---|---|
| Neurotoxicity (in P-gp deficient mice) | Higher toxicity; LD₅₀: 0.46 µmol/kg [1] | Lower toxicity; LD₅₀: 2.3 µmol/kg [1] |
| Toxic Brain Concentration | ~240 pmol/g [1] | ~1060 pmol/g (approx. 4x higher) [1] |
| GABA Receptor Potentiation | Stronger (413.7% of GABA response) [1] | Weaker (257.4% of GABA response) [1] |
| Interaction with P-glycoprotein | Stronger inhibitor; higher brain penetration risk [1] | Weaker inhibitor; lower brain penetration risk [1] |
| Clinical Tolerability (Onchocerciasis) | Well tolerated, safety profile established [2] [3] | Similar to ivermectin; well tolerated [2] [3] |
| Elimination Half-Life | Shorter (~16 hours in onchocerciasis patients) [4] | Significantly longer (20-35 days) [5] |
The differences in safety margins stem from variations in how the two drugs interact with biological systems.
Neurotoxicity and P-gp Interaction: P-glycoprotein (P-gp) is a critical efflux transporter at the blood-brain barrier that prevents toxins from entering the brain [1]. Ivermectin is a strong substrate and inhibitor of P-gp. In individuals with impaired P-gp function, ivermectin can accumulate in the brain, leading to neurotoxicity [1]. This compound interacts less with P-gp, resulting in lower brain concentrations and a higher toxicity threshold, even when P-gp is deficient [1].
Mechanism of Action and Toxicity: Both drugs act on glutamate-gated chloride channels in parasites, but their effects on mammalian GABA(A) receptors differ. Ivermectin causes a significantly greater potentiation of the GABA-induced response in mammalian neurons compared to this compound. Since GABA is a key inhibitory neurotransmitter, this stronger effect is a major factor in ivermectin's higher neurotoxicity potential [1].
The following diagram illustrates the journey of these drugs and their key interactions leading to neurotoxicity.
The data in the table and diagram are derived from rigorous pre-clinical and clinical studies.
In Vivo Neurotoxicity Study (Ménez et al., 2012)
In Vitro GABA(A) Channel Assay (Ménez et al., 2012)
Clinical Safety Trials (Opoku et al., 2023 & Kuesel et al., 2022)
The experimental data provides clear guidance for drug development and application.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard